Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17-9-7-15(8-10-17)18(22)20-19-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-12,21H,(H,20,22)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZIMBFHRXYRLL-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Exercise Mimetic Slu-PP-332: A Deep Dive into its Mechanism of Action in Skeletal Muscle
FOR IMMEDIATE RELEASE
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Slu-PP-332, a synthetic small molecule, is emerging as a significant compound in the field of exercise mimetics.[1] This technical guide provides an in-depth analysis of its mechanism of action in skeletal muscle, consolidating preclinical data, experimental methodologies, and visualizing its core signaling pathways. This compound acts as a pan-agonist of the Estrogen-Related Receptors (ERRs), with a particular potency for ERRα, a key regulator of cellular metabolism and mitochondrial function.[1][2] By activating these receptors, this compound initiates a cascade of events that mirror the physiological and metabolic adaptations typically associated with aerobic exercise.[3][4]
Core Mechanism: Activation of the PGC-1α/ERRα Axis
The primary mechanism of this compound in skeletal muscle revolves around its agonistic activity on the Estrogen-Related Receptors (ERRs), with the highest affinity for ERRα. This action subsequently engages the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. The activation of the PGC-1α/ERRα axis triggers a broad transcriptional reprogramming, leading to enhanced mitochondrial function, increased fatty acid oxidation, and a shift in muscle fiber composition towards more oxidative phenotypes.
Quantitative Analysis of Preclinical Data
Preclinical studies in both in vitro and in vivo models have provided quantitative evidence of this compound's efficacy.
| Parameter | Model System | Treatment | Result | Reference |
| ERR Agonism (EC50) | HEK293 cells | This compound | ERRα: 98 nM, ERRβ: 230 nM, ERRγ: 430 nM | |
| Mitochondrial Respiration | C2C12 myoblasts | 10 µM this compound | Increased mitochondrial respiration | |
| Gene Expression (Pdk4) | C2C12 myocytes | This compound (0-5 µM, 24h) | Increased expression of Pdk4 | |
| Oxidative Muscle Fibers | Mice (quadriceps) | 50 mg/kg this compound (twice daily) | Increased number of oxidative muscle fibers | |
| Exercise Endurance | Mice | 50 mg/kg this compound (twice daily) | Increased running distance and time | |
| Fat Mass | Diet-induced obese mice | 50 mg/kg/day this compound (4 weeks) | 20% reduction in fat mass | |
| Fasting Glucose | Diet-induced obese mice | 50 mg/kg/day this compound (4 weeks) | 30% reduction in fasting glucose | |
| Insulin Sensitivity | Diet-induced obese mice | 50 mg/kg/day this compound (4 weeks) | 50% improvement in insulin sensitivity | |
| Mitochondrial DNA Content | Skeletal muscle of mice | This compound | 2.5-fold increase |
Detailed Experimental Protocols
In Vitro Analysis in C2C12 Myocytes
Objective: To determine the effect of this compound on mitochondrial respiration and target gene expression in a skeletal muscle cell line.
Methodology:
-
Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For gene expression analysis, cells are treated with varying concentrations of this compound (e.g., 0-5 µM) for 24 hours. For mitochondrial respiration assays, a concentration of 10 µM this compound is utilized.
-
Mitochondrial Respiration Assay: Oxygen consumption rates (OCR) are measured using a Seahorse XF Analyzer. Basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity are determined following sequential injections of oligomycin, FCCP, and rotenone/antimycin A.
-
Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the treated cells, and cDNA is synthesized. Quantitative real-time PCR is performed to measure the expression levels of target genes, such as Pdk4, normalized to a housekeeping gene (e.g., Gapdh).
In Vivo Mouse Studies
Objective: To evaluate the effect of this compound on exercise endurance, muscle fiber type, and metabolic parameters in mice.
Methodology:
-
Animal Model: Male C57BL/6J mice are used. For obesity studies, mice are fed a high-fat diet to induce obesity.
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at a dose of 50 mg/kg, typically twice daily. The vehicle control consists of the solvent used to dissolve this compound.
-
Exercise Endurance Test: Mice are subjected to a treadmill running test until exhaustion. The total running time and distance are recorded.
-
Metabolic Analysis: For metabolic studies, parameters such as body weight, fat mass, food intake, and glucose tolerance are monitored over the course of the treatment period (e.g., 28 days).
-
Histological Analysis: At the end of the study, skeletal muscles (e.g., quadriceps) are collected, sectioned, and stained (e.g., with succinate dehydrogenase) to determine the proportion of different muscle fiber types.
-
Biochemical Analysis: Blood samples are collected to measure levels of glucose, insulin, cholesterol, and triglycerides.
Concluding Remarks
This compound represents a promising pharmacological agent that effectively mimics the beneficial effects of exercise on skeletal muscle. Its well-defined mechanism of action, centered on the activation of the ERRα signaling pathway, has been substantiated by robust preclinical data. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other exercise mimetics for potential therapeutic applications in metabolic diseases, age-related muscle decline, and other conditions where exercise is beneficial but not feasible. Further research, including human clinical trials, is warranted to fully elucidate its therapeutic potential and safety profile.
References
The Role of ERRα in Slu-PP-332 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Slu-PP-332 is a synthetic small molecule that has garnered significant attention as an "exercise mimetic" due to its ability to recapitulate many of the metabolic benefits of physical exercise.[1][2][3] It functions as a pan-agonist of the Estrogen-Related Receptors (ERRs), with a notable preference for ERRα.[4][5] This document provides a comprehensive technical overview of the pivotal role of ERRα in mediating the downstream signaling effects of this compound. It details the molecular interactions, downstream gene regulation, and consequent physiological changes. This guide also includes a compilation of quantitative data from preclinical studies and detailed experimental protocols for key assays used to elucidate this signaling pathway.
Introduction to this compound and ERRα
This compound is a synthetic compound that activates the three isoforms of the Estrogen-Related Receptor (ERRα, ERRβ, and ERRγ). It displays the highest potency for ERRα. ERRα is an orphan nuclear receptor, meaning its endogenous ligand is unknown. It is a key transcriptional regulator of cellular energy metabolism, particularly in tissues with high energy demands such as skeletal muscle, heart, and brown adipose tissue. ERRα governs the expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and oxidative phosphorylation.
The therapeutic potential of this compound lies in its ability to pharmacologically activate ERRα, thereby initiating a signaling cascade that mimics the effects of endurance exercise. This has significant implications for the development of treatments for metabolic disorders, including obesity and type 2 diabetes.
The this compound-ERRα Signaling Pathway
The primary mechanism of action of this compound involves its direct binding to the ligand-binding domain of ERRα. This interaction stabilizes the active conformation of the receptor, enhancing its transcriptional activity. A critical downstream event in this pathway is the recruitment of and synergistic interaction with the coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). PGC-1α is a master regulator of mitochondrial biogenesis. The this compound-induced activation of the ERRα/PGC-1α complex leads to the transcriptional upregulation of a suite of genes involved in energy metabolism.
Key downstream effects of this compound-mediated ERRα activation include:
-
Increased Mitochondrial Biogenesis and Function : Activation of the ERRα/PGC-1α axis drives the expression of genes essential for the creation of new mitochondria and enhances the respiratory capacity of existing mitochondria.
-
Enhanced Fatty Acid Oxidation : this compound promotes the transcription of genes encoding enzymes involved in the breakdown of fatty acids for energy production.
-
Improved Glucose Homeostasis : The signaling cascade influences glucose uptake and utilization, contributing to better glycemic control.
-
Shift in Muscle Fiber Type : Studies in mice have shown that this compound can promote a shift towards more oxidative muscle fibers (Type IIa).
The following diagram illustrates the core signaling pathway:
Caption: this compound activates ERRα, leading to the recruitment of PGC-1α and subsequent transcription of metabolic genes.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical research on this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | EC50 (nM) | Cell Line | Assay Type | Reference |
| Agonist Activity | ERRα | 98 | HEK293 | Cotransfection/Reporter | |
| ERRβ | 230 | HEK293 | Cotransfection/Reporter | ||
| ERRγ | 430 | HEK293 | Cotransfection/Reporter |
Table 2: Effects of this compound in Murine Models of Obesity
| Parameter | Dosage | Duration | Model | % Change vs. Control | Reference |
| Body Weight | 50 mg/kg (twice daily) | 12-28 days | Obese mice | 18-24% reduction | |
| Fat Mass | 50 mg/kg/day | 4 weeks | Diet-induced obese mice | 20% reduction | |
| 50 mg/kg (twice daily) | 12-28 days | Obese mice | 30-35% reduction | ||
| Fasting Glucose | 50 mg/kg/day | 4 weeks | Diet-induced obese mice | 30% reduction | |
| Insulin Sensitivity | 50 mg/kg/day | 4 weeks | Diet-induced obese mice | 50% improvement | |
| Fatty Acid Oxidation | 50 mg/kg/day | Not specified | Diet-induced obese mice | 40% increase | |
| Mitochondrial DNA Content | Not specified | Not specified | Skeletal muscle | 2.5-fold increase |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the role of ERRα in this compound signaling.
Cell-Based Cotransfection Reporter Assay
This assay is used to determine the potency and efficacy of this compound as an agonist for ERR isoforms.
Objective: To quantify the activation of ERRα, ERRβ, and ERRγ by this compound.
Materials:
-
HEK293T cells
-
Expression plasmids for full-length ERRα, ERRβ, and ERRγ
-
Luciferase reporter plasmid containing an ERR response element (ERRE)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound stock solution (in DMSO)
-
Cell culture medium and supplements
-
Luciferase assay system
Protocol:
-
Seed HEK293T cells in 96-well plates and culture overnight.
-
Prepare a transfection mix containing the ERR expression plasmid, the ERRE-luciferase reporter plasmid, and a control plasmid (e.g., β-galactosidase for normalization).
-
Transfect the cells with the plasmid mixture using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to the control plasmid expression.
-
Plot the dose-response curve and calculate the EC50 value.
Caption: Workflow for determining the agonist activity of this compound on ERR isoforms.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
ChIP-Seq is employed to identify the genomic binding sites of ERRα and determine how this compound treatment affects this binding.
Objective: To map the genome-wide locations where ERRα binds in the presence of this compound.
Materials:
-
Cells or tissues of interest (e.g., C2C12 myotubes)
-
This compound
-
Formaldehyde for cross-linking
-
Cell lysis and chromatin shearing buffers
-
Sonicator or enzymatic digestion kit for chromatin fragmentation
-
Anti-ERRα antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Protocol:
-
Treat cells with this compound or vehicle control.
-
Cross-link protein-DNA complexes with formaldehyde.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitate the ERRα-DNA complexes using an anti-ERRα antibody coupled to magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links and digest the protein with Proteinase K.
-
Purify the DNA.
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
Align the sequence reads to a reference genome and identify peaks of ERRα binding.
Caption: A streamlined workflow for identifying ERRα genomic binding sites via ChIP-Seq.
Mitochondrial Respiration Assay (Seahorse Assay)
This assay measures the effect of this compound on cellular oxygen consumption rates, providing a functional readout of mitochondrial activity.
Objective: To assess the impact of this compound on mitochondrial respiration in live cells.
Materials:
-
C2C12 myoblasts
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
This compound
-
Assay medium
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Protocol:
-
Seed C2C12 cells in a Seahorse XF cell culture microplate and allow them to differentiate into myotubes.
-
Treat the myotubes with this compound or vehicle control for a specified period (e.g., 24 hours).
-
Replace the culture medium with Seahorse XF assay medium and incubate in a CO2-free incubator.
-
Load the mitochondrial stress test compounds into the injection ports of the sensor cartridge.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the assay.
-
The instrument will sequentially inject the mitochondrial inhibitors and measure the oxygen consumption rate (OCR) at each stage.
-
Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Conclusion
ERRα is the central mediator of the metabolic effects of this compound. By directly binding to and activating ERRα, this compound initiates a transcriptional program, largely through the coactivator PGC-1α, that enhances mitochondrial biogenesis and function, increases fatty acid oxidation, and improves overall metabolic health in preclinical models. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and professionals in the field of drug development who are investigating ERRα as a therapeutic target for metabolic diseases. Further research into isoform-selective ERRα agonists and long-term safety profiles will be crucial for the clinical translation of these promising findings.
References
An In-depth Technical Guide to Slu-PP-332: An Emerging Exercise Mimetic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Slu-PP-332 is a synthetic small molecule that has garnered significant attention as a potent exercise mimetic.[1][2][3][4][5] It functions as a pan-agonist of the Estrogen-Related Receptors (ERRs), with a notable preference for ERRα, a key regulator of cellular metabolism and mitochondrial biogenesis. Preclinical studies in murine models have demonstrated its remarkable efficacy in promoting a metabolic state akin to endurance exercise, leading to increased energy expenditure, enhanced fatty acid oxidation, and significant reductions in fat mass without altering appetite or physical activity levels. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing the associated signaling pathways.
Core Mechanism of Action: Targeting the Estrogen-Related Receptors (ERRs)
This compound exerts its effects by activating a family of orphan nuclear receptors known as Estrogen-Related Receptors (ERRs). There are three isoforms: ERRα, ERRβ, and ERRγ. These receptors are crucial transcriptional regulators of genes involved in energy metabolism, particularly in tissues with high energy demands such as skeletal muscle, heart, and brain.
This compound is a pan-agonist, meaning it activates all three ERR isoforms. However, it displays the highest potency for ERRα. The activation of ERRs by this compound initiates a cascade of transcriptional events that mimic the physiological adaptations seen with endurance exercise.
In Vitro Receptor Activation
Biochemical assays have quantified the potency of this compound in activating the individual ERR isoforms.
| Receptor Isoform | EC50 (nM) |
| ERRα | 98 |
| ERRβ | 230 |
| ERRγ | 430 |
Table 1: In Vitro Potency of this compound on ERR Isoforms. EC50 values represent the concentration of this compound required to elicit a half-maximal response in cell-based assays.
Signaling Pathways and Cellular Effects
The activation of ERRs by this compound leads to the upregulation of a suite of genes that orchestrate a shift in cellular metabolism towards energy expenditure and fatty acid utilization.
A key co-activator in this pathway is Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. The this compound-mediated activation of ERRα enhances the expression of PGC-1α, leading to a positive feedback loop that amplifies the exercise-mimetic effects. This results in increased mitochondrial density, a shift towards more oxidative muscle fibers, and enhanced capacity for fatty acid oxidation.
Preclinical Efficacy in Murine Models
Extensive studies in mice have demonstrated the potent in vivo effects of this compound on metabolic parameters and physical performance.
Effects on Endurance and Muscle Physiology
Treatment with this compound has been shown to significantly enhance endurance in normal-weight mice.
| Parameter | Vehicle Control | This compound Treated | Percentage Change |
| Running Time | 100% | 170% | +70% |
| Running Distance | 100% | 145% | +45% |
Table 2: Enhanced Endurance in Normal-Weight Mice Treated with this compound. Data represents the relative performance compared to vehicle-treated controls.
This improvement in endurance is associated with a notable increase in type IIa oxidative skeletal muscle fibers, which are more resistant to fatigue.
Impact on Obesity and Metabolic Syndrome
In diet-induced obese (DIO) mice, this compound treatment led to significant weight loss and reduced fat accumulation without affecting food intake.
| Parameter | Vehicle Control | This compound Treated |
| Body Weight Change | Gain | 12% Loss |
| Fat Mass Gain | 10x | 1x |
Table 3: Effects of this compound on Body Weight and Fat Mass in Obese Mice. Mice were treated twice daily for one month.
Furthermore, this compound has been shown to improve glucose metabolism and insulin sensitivity in mouse models of metabolic syndrome.
Experimental Protocols
The following are generalized protocols based on published studies. For precise details, refer to the original research articles.
In Vitro Cell-Based Assays
-
Cell Line: C2C12 murine myoblasts are commonly used to assess the effects of this compound on muscle cell physiology.
-
Treatment: Cells are typically treated with this compound at concentrations ranging from 0 to 5 µM for 24 hours.
-
Analysis:
-
Gene Expression: Quantitative real-time PCR (qRT-PCR) is used to measure the expression of ERR target genes, such as Pyruvate Dehydrogenase Kinase 4 (PDK4).
-
Mitochondrial Respiration: Seahorse XF Analyzers are employed to measure oxygen consumption rates and assess mitochondrial function.
-
In Vivo Animal Studies
-
Animal Models:
-
Normal-weight C57BL/6J mice are used to assess effects on endurance.
-
Diet-induced obese (DIO) mice and ob/ob mice serve as models for obesity and metabolic syndrome.
-
-
Dosing Regimen:
-
This compound is typically administered via intraperitoneal (i.p.) injection.
-
A common dosage is 50 mg/kg, administered once or twice daily for a period of 12 to 28 days.
-
-
Outcome Measures:
-
Endurance: Treadmill running tests are conducted to measure time to exhaustion and total distance run.
-
Metabolic Parameters: Body weight, fat mass (measured by MRI or DEXA), food intake, and energy expenditure (measured by CLAMS) are monitored.
-
Glucose Homeostasis: Glucose and insulin tolerance tests are performed.
-
Tissue Analysis: Skeletal muscle is harvested for fiber typing and gene expression analysis.
-
Future Directions and Therapeutic Potential
This compound represents a promising therapeutic candidate for a range of metabolic diseases, including obesity, type 2 diabetes, and age-related muscle loss. Its ability to mimic the beneficial effects of exercise without requiring physical exertion opens up new avenues for treating patients who are unable to engage in physical activity.
Further research is needed to refine the structure of this compound to improve its oral bioavailability and to conduct comprehensive safety and toxicology studies in more advanced animal models before progressing to human clinical trials. The development of next-generation ERR agonists with improved pharmacokinetic properties and tissue-specific targeting could further enhance the therapeutic potential of this class of compounds. Additionally, there is potential for its use in combination with other therapies, such as appetite-suppressing weight-loss drugs, to achieve synergistic effects on metabolic health.
References
Slu-PP-332: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Slu-PP-332 has emerged as a significant research compound due to its potent, non-selective agonist activity on Estrogen-Related Receptors (ERRs), with a particular preference for ERRα.[1][2] This synthetic, orally active molecule is classified as an "exercise mimetic," capable of inducing metabolic changes typically associated with physical exertion.[3] Preclinical studies have demonstrated its potential in counteracting metabolic syndrome, promoting fat loss, and enhancing mitochondrial function.[1][4] This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers and professionals in the field of drug development.
Discovery and Rationale
This compound was developed at Saint Louis University School of Medicine as part of an effort to create modulators of Estrogen-Related Receptors. ERRs are orphan nuclear receptors that play a crucial role in the regulation of cellular energy homeostasis, including mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism. The rationale behind the development of an ERR agonist is to pharmacologically mimic the beneficial effects of exercise, which is known to activate these metabolic pathways. This compound was identified as a potent pan-agonist of ERRs, with the strongest activity observed for ERRα, a key regulator of metabolic gene expression in tissues with high energy demand, such as skeletal muscle.
Chemical Synthesis
This compound, with the IUPAC name 4-Hydroxy-N'-[(Z)-naphthalen-2-ylmethylideneamino]benzamide, is synthesized through a condensation reaction.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is achieved through the reaction of 2-naphthaldehyde and 4-hydroxybenzohydrazide.
-
Reaction: A solution of 2-naphthaldehyde (1.0 g, 6.6 mmol) in toluene (100 mL) is treated with 4-hydroxybenzohydrazide (1.1 g, 6.6 mmol) in portions.
-
Reflux: The reaction mixture is stirred and heated to reflux for 18 hours.
-
Purification: As the reaction proceeds, a solid precipitate forms. This solid is then recrystallized from a 1:9 mixture of methanol and ether to yield the pure (E)-4-hydroxy-N'-(naphthalen-2-ylmethylene)benzohydrazide (this compound) as a white solid.
Biological Activity and Quantitative Data
This compound is a potent agonist of all three Estrogen-Related Receptor isoforms. Its biological activity has been characterized in various in vitro and in vivo models.
| Parameter | Value | Receptor/Model | Reference |
| EC50 | 98 nM | ERRα | |
| 230 nM | ERRβ | ||
| 430 nM | ERRγ | ||
| In Vivo Efficacy | Reduction in fat mass | Diet-induced obese mice (50 mg/kg/day) | |
| Improved glucose tolerance | Diet-induced obese mice (50 mg/kg, twice daily) | ||
| Increased running endurance | C57BL/6J mice | ||
| Increased oxidative muscle fibers | C57BL/6J mice (50 mg/kg, twice daily for 15 days) |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by binding to and activating the Estrogen-Related Receptors. This activation leads to the recruitment of coactivators, such as PGC-1α, and subsequent transcription of target genes involved in metabolic processes.
Figure 1. Simplified signaling pathway of this compound action.
The activation of ERRα by this compound leads to the upregulation of key metabolic genes. For instance, it increases the expression of Pyruvate Dehydrogenase Kinase 4 (Pdk4), a critical regulator of glucose utilization. This shift in metabolism promotes the use of fatty acids for energy, contributing to the observed reduction in fat mass in animal models.
Key Experimental Protocols
ERR Reporter Gene Assay
This assay is used to determine the potency of this compound in activating the different ERR isoforms.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used.
-
Methodology:
-
HEK293 cells are co-transfected with expression vectors for the full-length ERRα, ERRβ, or ERRγ and a reporter plasmid containing an ERR response element driving the expression of a reporter gene (e.g., luciferase).
-
Transfected cells are then treated with varying concentrations of this compound.
-
After an incubation period, the cells are lysed, and the reporter gene activity is measured.
-
The EC50 values are calculated from the dose-response curves.
-
Figure 2. Workflow for the ERR reporter gene assay.
Mitochondrial Respiration Assay
This assay assesses the effect of this compound on mitochondrial function in skeletal muscle cells.
-
Cell Line: C2C12 mouse myoblast cell line.
-
Methodology:
-
C2C12 myoblasts are cultured and treated with this compound (e.g., 10 µM) for a specified period (e.g., 24 hours).
-
Mitochondrial respiration is then measured using techniques such as high-resolution respirometry (e.g., Seahorse XF Analyzer).
-
Parameters such as basal respiration, ATP-linked respiration, and maximal respiration are quantified to assess changes in mitochondrial function. An increase in these parameters indicates enhanced mitochondrial activity.
-
In Vivo Studies in Mouse Models of Obesity
These studies evaluate the therapeutic potential of this compound in a physiological context.
-
Animal Model: Diet-induced obese (DIO) mice or ob/ob mice are commonly used.
-
Methodology:
-
Mice are fed a high-fat diet to induce obesity and metabolic syndrome.
-
A cohort of mice is then treated with this compound, typically via intraperitoneal injection (e.g., 50 mg/kg, twice daily) for a defined period (e.g., 28 days).
-
Metabolic parameters are monitored throughout the study, including body weight, fat mass (measured by NMR), and food intake.
-
At the end of the study, blood samples are collected to measure glucose, insulin, and lipid levels. Tissues such as skeletal muscle and liver are harvested for gene expression analysis.
-
Conclusion and Future Directions
This compound is a promising research tool for investigating the roles of Estrogen-Related Receptors in metabolic regulation. Its ability to mimic the effects of exercise pharmacologically opens up potential therapeutic avenues for metabolic diseases such as obesity and type 2 diabetes. Future research should focus on further elucidating the long-term effects and safety profile of this compound and related compounds, as well as exploring their potential in other conditions associated with mitochondrial dysfunction. The development of more isoform-selective ERR agonists may also provide more targeted therapeutic interventions with fewer off-target effects.
References
Slu-PP-332: A Synthetic ERRα Agonist and its Role in Mitochondrial Biogenesis Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Slu-PP-332 has emerged as a significant compound in metabolic research, acting as a synthetic exercise mimetic.[1][2] It is a potent, non-selective agonist for the estrogen-related receptor (ERR) family, with the highest potency for the alpha isoform (ERRα).[3][4][5] ERRs are crucial nuclear receptors that regulate energy metabolism and mitochondrial biogenesis, particularly in tissues with high energy demands like skeletal muscle, the heart, and the liver. By activating ERRα, this compound initiates a cascade of genetic and metabolic adaptations that mimic the effects of aerobic exercise, leading to enhanced mitochondrial function, increased energy expenditure, and improved metabolic health in preclinical models. This document provides a comprehensive technical overview of this compound's mechanism of action, its effects on mitochondrial biogenesis pathways, and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action
This compound functions by binding to and activating ERRα, a key regulator of cellular energy homeostasis. This activation stabilizes the receptor's active conformation, enhancing its transcriptional activity. A primary downstream effect of ERRα activation is the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which is known as the master regulator of mitochondrial biogenesis. The this compound-induced activation of the PGC-1α/ERRα axis drives the expression of a suite of genes involved in fatty acid oxidation and mitochondrial respiration. This mimics the physiological response to endurance exercise, where AMPK activation and increased NAD+ levels also stimulate the PGC-1α pathway.
The compound induces an ERRα-dependent exercise gene signature, leading to physiological adaptations such as an increase in fatigue-resistant type IIa oxidative muscle fibers and enhanced running endurance in mice. This demonstrates its capacity to pharmacologically replicate the beneficial metabolic effects of physical exertion.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Receptor Binding Affinity and Potency
| Receptor Target | Parameter | Value | Reference |
|---|---|---|---|
| ERRα | EC₅₀ | 98 nM | |
| ERRβ | EC₅₀ | 230 nM | |
| ERRγ | EC₅₀ | 430 nM |
EC₅₀ (Half-maximal effective concentration) indicates the concentration of a drug that induces a response halfway between the baseline and maximum.
Table 2: Preclinical Metabolic and Physiological Effects in Murine Models
| Parameter | Model | Effect | Reference |
|---|---|---|---|
| Body Weight | Diet-Induced Obese Mice | 12% loss | |
| Fat Mass | Diet-Induced Obese Mice | Gained 10x less fat vs. control | |
| Fat Mass | Obese Mice | 20% reduction | |
| Hepatic Steatosis | Obese Mice | 40% reduction | |
| Running Endurance | Normal Weight Mice | 70% longer duration | |
| Running Distance | Normal Weight Mice | 45% further distance | |
| Mitochondrial DNA | Skeletal Muscle | 2.5-fold increase |
| Gene Expression (Ddit4) | Sedentary Mice | ~3-fold increase in gastrocnemius muscle | |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are synthesized from published preclinical research on this compound.
In Vitro Analysis: C2C12 Myocyte Culture
-
Cell Line: C2C12 mouse myoblast cell line is commonly used for studying skeletal muscle physiology.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Differentiation: To induce differentiation into myotubes, confluent myoblasts are switched to a differentiation medium (DMEM with 2% horse serum).
-
This compound Treatment: Differentiated myotubes are treated with this compound (e.g., 10 µM) or vehicle control (DMSO) for specified durations (e.g., 1, 3, or 24 hours) to assess gene expression changes.
-
Gene Expression Analysis: Post-treatment, RNA is extracted, reverse-transcribed into cDNA, and analyzed using quantitative real-time PCR (qRT-PCR) with primers for target genes such as Pdk4 and Ddit4.
-
Mitochondrial Respiration Assay: Cellular respiration can be measured using high-resolution respirometry (e.g., Seahorse XF Analyzer) to determine the oxygen consumption rate (OCR) after treatment with this compound, providing a direct measure of mitochondrial function.
In Vivo Analysis: Murine Models of Metabolism
-
Animal Models:
-
Diet-Induced Obesity (DIO) Model: C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity and metabolic syndrome.
-
Genetic Obesity Model: ob/ob mice, which are leptin-deficient, are also used.
-
Normal Weight Model: C57BL/6J mice on a standard chow diet are used for endurance studies.
-
-
Drug Administration:
-
Compound: this compound is dissolved in a vehicle solution.
-
Dosage: A typical dose is 50 mg/kg of body weight.
-
Route and Frequency: Administered via intraperitoneal (i.p.) injection, twice daily.
-
Duration: Treatment periods range from 12 days to 28 days or longer.
-
-
Key Experimental Assays:
-
Endurance Test: Mice are run on a motorized treadmill with increasing speed until exhaustion. Time and distance are recorded to measure exercise capacity.
-
Metabolic Monitoring: Mice are housed in metabolic cages to measure whole-body energy expenditure, fatty acid oxidation, and food intake.
-
Glucose Homeostasis: Glucose tolerance tests (GTT) and insulin sensitivity tests (IST) are performed to assess metabolic health.
-
Tissue Analysis: At the end of the study, tissues such as skeletal muscle (quadriceps, gastrocnemius), liver, and adipose tissue are harvested for gene expression analysis (qRT-PCR), protein analysis (Western blot), and histological examination (e.g., fiber typing).
-
Logical Relationship: this compound as an Exercise Mimetic
The term "exercise mimetic" refers to a compound that reproduces the metabolic and physiological benefits of physical exercise. This compound achieves this by directly targeting a key molecular node (ERRα) in the exercise-induced signaling network, thereby bypassing the need for the physical stimulus itself.
Conclusion and Future Directions
This compound represents a promising pharmacological tool for modulating mitochondrial biogenesis and overall metabolic health. Its ability to activate the ERRα/PGC-1α axis provides a direct mechanism for mimicking the benefits of aerobic exercise. Preclinical data robustly demonstrate its efficacy in improving endurance, reducing adiposity, and enhancing mitochondrial function in various mouse models.
However, the translation of these findings to human applications requires further investigation. As a pan-ERR agonist, potential off-target effects resulting from the activation of ERRβ and ERRγ need to be carefully evaluated. Future research should focus on long-term safety profiles, the development of more isoform-selective agonists, and eventual validation in human clinical trials. Despite these hurdles, this compound and related compounds hold significant potential for treating metabolic disorders such as obesity, type 2 diabetes, and conditions associated with mitochondrial dysfunction.
References
- 1. View of this compound AND RELATED ERRα AGONISTS: A FOCUSED MINIREVIEW OF METABOLIC REGULATION, AND THERAPEUTIC POTENTIAL | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 2. This compound AND RELATED ERRα AGONISTS: A FOCUSED MINIREVIEW OF METABOLIC REGULATION, AND THERAPEUTIC POTENTIAL | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 3. Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. lifewellmd.com [lifewellmd.com]
The In Vivo Pharmacokinetics of Slu-PP-332: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Slu-PP-332 is a synthetic small molecule that has garnered significant interest as a potent pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ), with the highest potency for ERRα. Functioning as an "exercise mimetic," this compound activates metabolic pathways that mimic the effects of aerobic exercise, leading to increased energy expenditure and fatty acid oxidation. Preclinical studies in murine models have demonstrated its potential in treating metabolic disorders such as obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the current understanding of the in vivo pharmacokinetics of this compound, including its mechanism of action, available pharmacokinetic parameters, and detailed experimental protocols relevant to its study. As of late 2025, publicly available data on the complete pharmacokinetic profile of this compound remains limited, with no human clinical trial data available.
Mechanism of Action: ERR Agonism
This compound exerts its physiological effects by binding to and activating the Estrogen-Related Receptors (ERRs), a family of orphan nuclear receptors that play a crucial role in the regulation of cellular energy metabolism. The compound acts as a pan-agonist, with EC50 values of 98 nM, 230 nM, and 430 nM for ERRα, ERRβ, and ERRγ, respectively.
The activation of ERRα, in particular, is central to the exercise-mimetic effects of this compound. This leads to the upregulation of a genetic program associated with aerobic exercise, including the induction of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). This master regulator of mitochondrial biogenesis, in turn, enhances mitochondrial function, fatty acid oxidation, and cellular respiration in tissues with high energy demands, such as skeletal muscle.
Below is a diagram illustrating the signaling pathway of this compound.
Pharmacokinetic Profile
The available pharmacokinetic data for this compound is derived exclusively from preclinical studies in rodent models. As such, these parameters may not be directly translatable to humans.
Absorption and Distribution
While specific details on oral bioavailability are not publicly available, this compound has been administered in preclinical studies via intraperitoneal injection. One study reported plasma and muscle tissue concentrations at a single time point following administration.
| Parameter | Value | Species | Dose | Route of Administration | Time Point |
| Plasma Concentration | 0.2 µM | Mouse | 30 mg/kg | Intraperitoneal | 6 hours |
| Muscle Concentration | 0.6 µM | Mouse | 30 mg/kg | Intraperitoneal | 6 hours |
Table 1: In Vivo Distribution of this compound in Mice
The higher concentration in muscle tissue compared to plasma at the 6-hour mark suggests good tissue penetration and retention in one of its primary target organs.
Metabolism and Excretion
Information on the metabolic pathways of this compound is limited. However, preclinical data indicates that the compound is primarily eliminated through the biliary and fecal routes in rodents. This suggests that hepatic metabolism plays a significant role in the clearance of this compound.
| Route of Excretion | Predominance | Species |
| Biliary/Fecal | Major | Rodent |
| Renal | Minor/Unknown | Rodent |
Table 2: Excretion Pathways of this compound in Rodents
Half-Life and Duration of Action
The precise pharmacokinetic half-life of this compound has not been reported. However, based on its observed pharmacological effects in rodent studies, the duration of action is estimated to be between 12 and 18 hours.
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to fully characterize the in vivo pharmacokinetics of this compound.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice after a single dose administration.
Workflow Diagram:
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Animals are acclimated for at least one week prior to the study with free access to food and water.
-
Formulation: this compound is formulated in a vehicle suitable for the chosen route of administration (e.g., a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for intraperitoneal injection).
-
Dosing: A single dose of this compound (e.g., 30 mg/kg) is administered to the mice via the desired route (intraperitoneal or oral gavage).
-
Blood Sampling: Serial blood samples (approximately 50 µL) are collected from the tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Tissue Harvesting: At the end of the study, or in separate groups of animals at each time point, mice are euthanized, and tissues of interest (e.g., skeletal muscle, liver, heart, brain) are collected, weighed, and stored at -80°C.
-
Sample Analysis: The concentration of this compound in plasma and tissue homogenates is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Mass Balance and Excretion Study
Objective: To determine the routes and extent of excretion of this compound and its metabolites.
Methodology:
-
Radiolabeling: A radiolabeled version of this compound (e.g., with ¹⁴C or ³H) is synthesized.
-
Animal Model and Dosing: Mice are administered a single dose of the radiolabeled this compound.
-
Sample Collection: Urine and feces are collected at regular intervals for a period of up to 7 days, or until the radioactivity in the excreta falls below a certain threshold.
-
Radioactivity Measurement: The total radioactivity in each urine and feces sample is measured using a liquid scintillation counter.
-
Metabolite Profiling: Samples are analyzed by radio-HPLC and/or LC-MS/MS to identify and quantify the parent compound and its metabolites.
Future Directions
The preclinical data on this compound are promising for its development as a therapeutic agent for metabolic diseases. However, a more complete understanding of its pharmacokinetic properties is essential for its translation to the clinic. Future research should focus on:
-
Comprehensive ADME studies: Detailed characterization of the absorption, distribution, metabolism, and excretion of this compound in multiple preclinical species.
-
Identification of metabolites: Elucidation of the chemical structures and pharmacological activity of this compound metabolites.
-
Oral bioavailability: Determination of the fraction of an orally administered dose that reaches systemic circulation.
-
Human pharmacokinetic prediction: Use of in vitro and in silico models to predict the pharmacokinetic profile of this compound in humans.
As research progresses, a clearer picture of the in vivo pharmacokinetics of this compound will emerge, paving the way for its potential clinical development.
The Exercise Mimetic Slu-PP-332: A Deep Dive into its Impact on Fatty Acid Oxidation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Slu-PP-332 has emerged as a significant compound in the field of metabolic research, acting as a potent synthetic agonist for the Estrogen-Related Receptors (ERRs), with a particular affinity for ERRα.[1][2] Classified as an "exercise mimetic," this compound simulates the physiological and metabolic adaptations associated with aerobic exercise, most notably by robustly enhancing fatty acid oxidation. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways related to the action of this compound on fatty acid oxidation, tailored for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
This compound exerts its effects by binding to and activating the ERRα, a nuclear receptor that plays a pivotal role in regulating cellular energy metabolism.[3] This activation initiates a cascade of transcriptional events that orchestrate a shift towards increased mitochondrial biogenesis, enhanced oxidative phosphorylation, and a greater reliance on fatty acids as a primary fuel source.[3][4] The compound has been shown to be a pan-ERR agonist, with activity at all three isoforms (α, β, and γ), though it displays the highest potency for ERRα.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, offering a clear comparison of its efficacy and metabolic impact.
Table 1: Receptor Activation Potency of this compound
| Receptor | EC50 (nM) |
| ERRα | 98 |
| ERRβ | 230 |
| ERRγ | 430 |
Table 2: In Vivo Effects of this compound on Metabolic Parameters in Mice
| Parameter | Animal Model | Treatment | Outcome |
| Body Weight | High-Fat Diet-Induced Obese Mice | 50 mg/kg twice daily | Decreased |
| Fat Mass | High-Fat Diet-Induced Obese Mice | 50 mg/kg twice daily | Decreased |
| Blood Total Cholesterol | High-Fat Diet-Induced Obese Mice | 50 mg/kg twice daily | Decreased |
| Blood HDL | High-Fat Diet-Induced Obese Mice | 50 mg/kg twice daily | Decreased |
| Blood Triglycerides | High-Fat Diet-Induced Obese Mice | 50 mg/kg twice daily | Decreased |
| Adipocyte Size | High-Fat Diet-Induced Obese Mice | 50 mg/kg twice daily | Decreased |
| Fatty Acid Oxidation | Diet-Induced Obese Mice | 50 mg/kg/day | Increased by 40% |
| Hepatic Steatosis | Diet-Induced Obese Mice | 50 mg/kg/day | Reduced |
| Fasting Glucose | Diet-Induced Obese Mice | 50 mg/kg/day (4 weeks) | Reduced by 30% |
| Insulin Sensitivity | Diet-Induced Obese Mice | 50 mg/kg/day (4 weeks) | Improved by 50% |
| Skeletal Muscle Mitochondrial DNA | Mice | 50 mg/kg/day | Increased by 2.5-fold |
Signaling and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound.
In Vivo Mouse Studies
1. Animal Models and this compound Administration:
-
Animals: Male C57BL6/J or ob/ob mice, typically 12 weeks of age, are used.
-
Housing: Mice are singly housed in a temperature-controlled environment.
-
Diet: For diet-induced obesity (DIO) models, mice are fed a high-fat diet.
-
Drug Administration: this compound is administered at a dose of 50 mg/kg via intraperitoneal (i.p.) injection, twice daily. The vehicle used is typically a solution appropriate for i.p. injection, though the exact composition may vary. The duration of treatment in studies ranges from 12 to 28 days.
2. In Vivo Fatty Acid Oxidation and Energy Expenditure (CLAMS):
-
Apparatus: A Comprehensive Lab Animal Monitoring System (CLAMS) is utilized to measure metabolic parameters in real-time.
-
Acclimation: Mice are acclimated to the CLAMS cages before data collection begins.
-
Measurements:
-
Oxygen consumption (VO2) and carbon dioxide production (VCO2) are continuously monitored.
-
The Respiratory Exchange Ratio (RER) is calculated as the ratio of VCO2 to VO2. A lower RER indicates a greater reliance on fat as an energy source.
-
Energy expenditure is calculated from VO2 and VCO2 data.
-
-
Data Analysis: Data is collected over a set period, often 24 hours, to assess diurnal variations in metabolism.
In Vitro C2C12 Cell-Based Assays
1. C2C12 Cell Culture and Differentiation:
-
Cell Line: C2C12 mouse myoblasts are used as a model for skeletal muscle.
-
Growth Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are grown at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation: To induce differentiation into myotubes, confluent C2C12 myoblasts are switched to a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin. The differentiation is typically carried out for 5 to 7 days.
2. Seahorse XF Mitochondrial Respiration and Fatty Acid Oxidation Assays:
-
Apparatus: A Seahorse XF96 or similar extracellular flux analyzer is used to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Cell Seeding: Differentiated C2C12 myotubes are seeded in Seahorse XF microplates.
-
Mito Stress Test:
-
Baseline: OCR is measured to establish a baseline.
-
Oligomycin Injection: Oligomycin (typically 1-2 µM), an ATP synthase inhibitor, is injected to determine ATP-linked respiration.
-
FCCP Injection: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (typically 0.5-2 µM), a protonophore, is injected to uncouple the mitochondrial membrane and measure maximal respiration. The optimal concentration of FCCP should be titrated for the specific cell type.
-
Rotenone/Antimycin A Injection: A mixture of rotenone (a Complex I inhibitor) and antimycin A (a Complex III inhibitor) (typically 0.5-1 µM each) is injected to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Fatty Acid Oxidation (FAO) Stress Test:
-
Assay Medium: Cells are incubated in a substrate-limited medium.
-
Substrate Addition: Palmitate conjugated to BSA is added as the fatty acid substrate.
-
Etomoxir Injection: Etomoxir, an inhibitor of carnitine palmitoyltransferase-1 (CPT1), is injected to confirm that the measured OCR is due to fatty acid oxidation.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for metabolic disorders by acting as a potent ERRα agonist and effectively mimicking the beneficial effects of exercise on fatty acid metabolism. The quantitative data from preclinical studies consistently show its ability to increase fatty acid oxidation, reduce adiposity, and improve insulin sensitivity. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms and therapeutic applications of this compound and related compounds. As research progresses, this compound may represent a novel pharmacological strategy for combating obesity, type 2 diabetes, and other metabolic diseases.
References
Slu-PP-332 and Metabolic Syndrome: A Foundational Research Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Slu-PP-332 is a synthetic, orally active small molecule that has emerged as a potent pan-agonist of the Estrogen-Related Receptors (ERRs), with a notable preference for ERRα.[1][2][3] Functioning as an "exercise mimetic," this compound activates transcriptional pathways typically associated with aerobic exercise, leading to significant improvements in metabolic parameters.[4][5] Preclinical studies have demonstrated its efficacy in ameliorating key aspects of metabolic syndrome, including obesity, insulin resistance, and dyslipidemia, primarily through the enhancement of mitochondrial biogenesis and function, and increased fatty acid oxidation. This guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols used in its preclinical evaluation.
Mechanism of Action: The ERRα/PGC-1α Axis
This compound exerts its therapeutic effects by binding to and activating the Estrogen-Related Receptors (ERRs), a family of orphan nuclear receptors comprising three isoforms: ERRα, ERRβ, and ERRγ. It displays the highest potency for ERRα, a key regulator of cellular energy metabolism.
Upon binding, this compound stabilizes the active conformation of ERRα, leading to the recruitment of the coactivator PGC-1α (Peroxisome Proliferator-Activated Receptor-gamma Coactivator 1-alpha). This complex then binds to the promoter regions of target genes, upregulating their expression. Key downstream targets include genes involved in:
-
Mitochondrial Biogenesis: Leading to an increase in the number and function of mitochondria.
-
Fatty Acid Oxidation: Enhancing the breakdown of fatty acids for energy production. This is partly achieved through the upregulation of genes like Carnitine Palmitoyltransferase 1B (CPT1B).
-
Oxidative Phosphorylation: Increasing the efficiency of cellular respiration and ATP production. Genes such as Cytochrome c oxidase subunit 4I1 (COX4I1) are upregulated.
-
Glucose Metabolism: Influencing glucose uptake and utilization.
This cascade of events ultimately mimics the physiological adaptations observed with endurance exercise, leading to improved metabolic homeostasis.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in models of metabolic syndrome.
Table 1: In Vitro Efficacy of this compound
| Parameter | Receptor | EC50 (nM) | Cell Line | Reference |
| Agonist Activity | ERRα | 98 | HEK293 | |
| ERRβ | 230 | HEK293 | ||
| ERRγ | 430 | HEK293 |
Table 2: In Vivo Efficacy of this compound in Murine Models of Metabolic Syndrome
| Parameter | Animal Model | Treatment Dose & Duration | Result | Reference |
| Fat Mass | Diet-Induced Obese (DIO) Mice | 50 mg/kg/day for 4 weeks | 20% reduction | |
| Fasting Glucose | Diet-Induced Obese (DIO) Mice | 50 mg/kg/day for 4 weeks | 30% reduction | |
| Insulin Sensitivity | Diet-Induced Obese (DIO) Mice | 50 mg/kg/day for 4 weeks | 50% improvement | |
| Mitochondrial DNA Content | C57BL/6J Mice (Skeletal Muscle) | 50 mg/kg, twice daily for 15 days | 2.5-fold increase | |
| Fatty Acid Oxidation | Diet-Induced Obese (DIO) Mice | 50 mg/kg/day | 40% increase | |
| Body Weight | Obese Mice | 50 mg/kg, twice daily for 28 days | 12% loss | |
| Fat Gain | Obese Mice | 50 mg/kg, twice daily for 28 days | Gained 10 times less fat than untreated mice | |
| Running Endurance (Time) | Normal Weight Mice | Not specified | 70% increase | |
| Running Endurance (Distance) | Normal Weight Mice | Not specified | 45% increase |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of this compound.
Animal Models and Drug Administration
-
Animal Models:
-
Diet-Induced Obesity (DIO) Mice: Male C57BL/6J mice are typically fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and metabolic syndrome phenotypes.
-
ob/ob Mice: These mice have a spontaneous mutation in the leptin gene, leading to hyperphagia, obesity, and insulin resistance.
-
Standard Chow-Fed Mice: Male C57BL/6J mice on a normal chow diet are used as healthy controls.
-
-
Drug Administration:
-
Route: this compound is typically administered via intraperitoneal (i.p.) injection.
-
Dosage: Doses ranging from 25 to 50 mg/kg of body weight are administered, often twice daily (b.i.d.).
-
Vehicle: A common vehicle for this compound is a solution of 10% DMSO and 10% Tween 80 in phosphate-buffered saline (PBS).
-
Duration: Treatment durations in preclinical studies typically range from 12 to 28 days.
-
Glucose and Insulin Tolerance Tests
-
Glucose Tolerance Test (GTT):
-
Mice are fasted for 6 hours.
-
A baseline blood glucose measurement is taken from the tail vein.
-
Mice are administered an i.p. injection of glucose (typically 1-2 g/kg body weight).
-
Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Mice are fasted for 4-6 hours.
-
A baseline blood glucose measurement is taken.
-
Mice are administered an i.p. injection of insulin (typically 0.75-1 U/kg body weight).
-
Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 45, and 60 minutes) post-injection.
-
Mitochondrial Respiration Assay
-
Cell Line: C2C12 myoblasts are a common cell line used for these assays.
-
Treatment: Cells are treated with this compound (e.g., 10 µM) or vehicle (DMSO) for 24 hours.
-
Assay Platform: A Seahorse XF Analyzer is used to measure mitochondrial respiration.
-
Procedure:
-
C2C12 cells are seeded in a Seahorse XF culture plate.
-
After treatment with this compound, the culture medium is replaced with Seahorse XF assay medium.
-
The plate is incubated in a non-CO2 incubator to allow for temperature and pH equilibration.
-
A sensor cartridge containing sequential injections of mitochondrial stressors is prepared:
-
Oligomycin: An ATP synthase inhibitor, used to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential, inducing maximal respiration.
-
Rotenone and Antimycin A: Complex I and III inhibitors, respectively, used to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
The assay is run on the Seahorse XF Analyzer, and parameters such as basal respiration, ATP-linked respiration, and maximal respiration are calculated.
-
Gene Expression Analysis
-
Tissue/Cell Collection: Skeletal muscle (e.g., quadriceps) or C2C12 cells are harvested.
-
RNA Extraction: Total RNA is isolated using a standard method (e.g., TRIzol reagent or a commercial kit).
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR):
-
qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes.
-
Primers specific to target genes (e.g., Pdk4, Cpt1b, Cox4i1) and a housekeeping gene (e.g., Gapdh, Actb) are used.
-
The relative expression of target genes is calculated using the delta-delta Ct method.
-
Conclusion and Future Directions
The foundational research on this compound strongly supports its potential as a therapeutic agent for metabolic syndrome. Its ability to act as an exercise mimetic by activating the ERRα/PGC-1α signaling pathway offers a promising strategy to combat obesity, improve insulin sensitivity, and enhance overall metabolic health. The preclinical data are compelling, demonstrating significant improvements in key metabolic parameters in various mouse models.
Future research should focus on several key areas:
-
Human Clinical Trials: To date, no human studies on this compound have been published. Rigorous clinical trials are necessary to establish its safety, tolerability, and efficacy in patients with metabolic syndrome.
-
Long-term Safety: The long-term effects of chronic ERR activation need to be thoroughly investigated to identify any potential adverse effects.
-
Oral Formulation Development: While described as orally active, most preclinical studies have utilized intraperitoneal injections. The development of a stable and bioavailable oral formulation is crucial for its clinical translation.
-
Isoform Selectivity: Further investigation into the specific roles of ERRβ and ERRγ in the effects of this compound could lead to the development of more targeted and potentially safer second-generation compounds.
References
- 1. Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptidedosages.com [peptidedosages.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Exercise-Mimicking Drug Helps Mice Lose Weight and Boost Endurance | Technology Networks [technologynetworks.com]
An In-depth Technical Guide to the Pan-ERR Agonist Activity of Slu-PP-332
For Researchers, Scientists, and Drug Development Professionals
Introduction: Slu-PP-332 is a synthetic, small-molecule agonist of the Estrogen-Related Receptors (ERRs), a family of orphan nuclear receptors comprising three isoforms: ERRα, ERRβ, and ERRγ.[1] These receptors are critical regulators of cellular energy metabolism, mitochondrial biogenesis, and oxidative phosphorylation.[2][3] this compound has garnered significant attention as an "exercise mimetic," a compound capable of inducing metabolic adaptations similar to those seen with physical endurance training.[4][5] It activates all three ERR isoforms, acting as a pan-agonist, but displays the highest potency for ERRα, a key mediator of exercise-induced metabolic benefits. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, quantitative activity, and the experimental protocols used to characterize its function.
Core Mechanism of Action
This compound exerts its effects by binding to the ligand-binding domain of the ERRα, ERRβ, and ERRγ receptors. This binding event stabilizes the active conformation of the receptors, enhancing their transcriptional activity. A primary mechanism involves the coactivation of Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. The this compound-activated ERR/PGC-1α axis then upregulates the expression of a suite of genes involved in energy expenditure, fatty acid oxidation, and mitochondrial respiration, effectively mimicking an acute aerobic exercise response.
Signaling Pathway of this compound
Caption: this compound binds to ERR isoforms, promoting a complex with PGC-1α to drive gene expression.
Quantitative Data Presentation
The activity of this compound has been quantified in both in vitro and in vivo settings. The following tables summarize the key data from preclinical studies.
Table 1: In Vitro Agonist Potency of this compound
| Receptor Isoform | Cell Line | Assay Type | EC₅₀ (nM) | Reference |
|---|---|---|---|---|
| ERRα | HEK293 | Reporter Gene | 98 | |
| ERRβ | HEK293 | Reporter Gene | 230 |
| ERRγ | HEK293 | Reporter Gene | 430 | |
EC₅₀ (Half-maximal effective concentration) indicates the concentration of a drug that induces a response halfway between the baseline and maximum.
Table 2: Summary of In Vivo Efficacy in Murine Models
| Study Model | Dosage | Duration | Key Outcomes | Reference(s) |
|---|---|---|---|---|
| C57BL/6J Mice | 50 mg/kg (IP, twice daily) | N/A | Increased running distance, time, and grip strength. Increased oxidative muscle fibers. | |
| Diet-Induced Obese Mice | 50 mg/kg (IP, twice daily) | 28 days | Decreased body weight and fat mass. Reduced blood glucose, cholesterol, and triglycerides. | |
| ob/ob Mice | 50 mg/kg (IP, twice daily) | 12 days | Reduced obesity and improved insulin sensitivity. |
| Aged Mice | 25 mg/kg per day | 8 weeks | Inhibited age-related increases in albuminuria and kidney weights. | |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on descriptions of experiments conducted on this compound.
Cell-Based ERR Reporter Gene Assay
This assay quantifies the ability of this compound to activate each ERR isoform.
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency.
-
Plasmids: Cells are co-transfected with two plasmids:
-
An expression vector containing the full-length sequence of human ERRα, ERRβ, or ERRγ.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with ERR response elements.
-
-
Procedure:
-
HEK293 cells are seeded in multi-well plates and allowed to adhere.
-
Cells are transfected with the appropriate ERR expression vector and the luciferase reporter plasmid using a standard transfection reagent.
-
Following transfection (typically 24 hours), the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Cells are incubated for another 24 hours to allow for receptor activation and reporter gene expression.
-
Cell lysates are collected, and luciferase activity is measured using a luminometer.
-
-
Data Analysis: Luciferase signals are normalized to the vehicle control. The resulting dose-response data is fitted to a sigmoidal curve to calculate the EC₅₀ value for each ERR isoform.
In Vivo Administration and Metabolic Analysis in Mice
This protocol outlines the general workflow for evaluating the metabolic effects of this compound in a mouse model of diet-induced obesity.
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet for a specified period to induce obesity and metabolic syndrome.
-
Compound Administration:
-
Formulation: this compound is dissolved in a suitable vehicle (e.g., DMSO).
-
Dosing: Mice are administered this compound at a dose of 50 mg/kg body weight.
-
Route and Frequency: The compound is delivered via intraperitoneal (i.p.) injection twice daily for a duration of 28 days. A control group receives vehicle-only injections.
-
-
Metabolic Phenotyping:
-
Body Composition: Body weight and fat mass are monitored regularly.
-
Glucose Tolerance Test (GTT): Before and after the treatment period, mice are fasted and then administered a bolus of glucose. Blood glucose levels are measured at timed intervals to assess glucose clearance.
-
Blood Analysis: At the end of the study, blood is collected to measure levels of total cholesterol, HDL, and triglycerides.
-
Histology: Adipose tissue may be collected to analyze adipocyte size.
-
-
Data Analysis: Statistical comparisons are made between the this compound-treated group and the vehicle-treated control group.
Workflow for In Vivo Metabolic Study
Caption: Workflow for assessing this compound's metabolic effects in obese mice.
Mitochondrial Respiration Assay
This experiment measures the impact of this compound on mitochondrial function in a relevant cell line.
-
Cell Line: C2C12 skeletal myoblasts are used as a model for muscle cells.
-
Procedure:
-
C2C12 cells are cultured in specialized microplates compatible with extracellular flux analyzers.
-
Cells are treated with this compound (e.g., 10 µM) or vehicle for a set period (e.g., 24 hours).
-
The cell culture medium is replaced with an assay medium.
-
The microplate is placed in an extracellular flux analyzer, which measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.
-
A mitochondrial stress test is performed by sequentially injecting inhibitors of the electron transport chain (e.g., oligomycin, FCCP, rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
-
Data Analysis: The OCR values from this compound-treated cells are compared to those of control cells to determine the effect on mitochondrial function. An increase in OCR indicates enhanced mitochondrial respiration.
Conclusion
This compound is a potent pan-ERR agonist that demonstrates significant ERRα activity, effectively activating genetic programs associated with aerobic exercise. Preclinical data robustly support its role as an exercise mimetic, capable of improving metabolic parameters such as fat mass, glucose tolerance, and insulin sensitivity in animal models. The compound enhances mitochondrial function and cellular respiration, leading to increased physical endurance. While these findings position this compound as a promising therapeutic candidate for metabolic syndrome, obesity, and type 2 diabetes, it is important to note that all current data are from preclinical studies, and human trials have not yet been conducted. Future research will need to focus on long-term safety, isoform selectivity, and translation to clinical settings.
References
Methodological & Application
Application Notes and Protocols: Slu-PP-332 for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage and experimental protocols for the use of Slu-PP-332 in in vivo mouse studies. This compound is a synthetic agonist of the estrogen-related receptors (ERRs), with a particular potency for ERRα, that has demonstrated potential as an "exercise mimetic" for studying metabolic diseases.[1][2][3]
Mechanism of Action
This compound activates ERRα, a key regulator of energy metabolism and mitochondrial biogenesis.[1] This activation leads to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and mitochondrial respiration, effectively mimicking the physiological effects of aerobic exercise at a cellular level.[1] The compound is a pan-ERR agonist, with EC50 values of 98 nM for ERRα, 230 nM for ERRβ, and 430 nM for ERRγ.
The downstream effects of ERRα activation by this compound include an increase in the expression of genes such as Pyruvate Dehydrogenase Kinase 4 (Pdk4) and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis. This leads to enhanced mitochondrial function, increased oxidative muscle fibers, and improved endurance in mouse models.
Signaling Pathway of this compound
References
Preparing Slu-PP-332 Stock Solution for Cell Culture: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Slu-PP-332 is a potent pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ), with the highest affinity for ERRα.[1][2][3][4] As an exercise mimetic, it stimulates mitochondrial biogenesis and enhances cellular respiration, making it a valuable tool for research in metabolic diseases, muscle function, and aging.[2] This document provides a detailed protocol for the preparation of this compound stock solutions for in vitro cell culture experiments, ensuring accurate and reproducible results.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₄N₂O₂ | |
| Molecular Weight | 290.32 g/mol | |
| CAS Number | 303760-60-3 | |
| Purity | ≥98% | |
| Solubility in DMSO | Soluble up to 100 mM | |
| EC₅₀ for ERRα | 98 nM | |
| EC₅₀ for ERRβ | 230 nM | |
| EC₅₀ for ERRγ | 430 nM |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Stock Solution Preparation Protocol (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent dilutions to working concentrations for cell culture experiments.
-
Safety Precautions: Before handling, review the Safety Data Sheet (SDS) for this compound and DMSO. Handle the compound in a well-ventilated area, wearing appropriate PPE.
-
Determine Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. The molecular weight of this compound is 290.32 g/mol .
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 290.32 g/mol x 1000 mg/g = 2.9032 mg
-
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 2.90 mg of this compound powder into the tube.
-
-
Dissolving the Compound:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Preparation of Working Solutions
For cell culture experiments, the concentrated DMSO stock solution must be further diluted in cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5% and not exceeding 1%.
Example: Preparing a 10 µM working solution in 1 mL of cell culture medium:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required.
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix gently by pipetting up and down.
-
This working solution is now ready to be added to your cell culture plates. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Visualizations
This compound Signaling Pathway
This compound acts as an agonist for the Estrogen-Related Receptors (ERRs). Upon binding, it modulates the transcription of genes involved in mitochondrial biogenesis and energy metabolism.
Caption: this compound signaling pathway.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps for preparing a this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
Application Notes: Slu-PP-332 Solubility in DMSO and Organic Solvents
Introduction
Slu-PP-332 is a synthetic, small-molecule agonist of the estrogen-related receptors (ERRs), with the highest potency for ERRα[1][2]. As a pan-ERR agonist, it activates ERRα, ERRβ, and ERRγ with EC50 values of 98 nM, 230 nM, and 430 nM, respectively[1][3]. This compound is classified as an "exercise mimetic" because it stimulates metabolic pathways typically activated by physical exercise. Its mechanism of action involves enhancing mitochondrial biogenesis, fatty acid oxidation, and cellular respiration, making it a compound of interest for studying metabolic diseases, obesity, and muscle function.
Given its hydrophobic nature, proper solubilization of this compound is critical for accurate and reproducible results in both in vitro and in vivo research settings. These application notes provide a comprehensive overview of this compound solubility in dimethyl sulfoxide (DMSO) and other organic solvents, along with detailed protocols for solution preparation.
Data Presentation: Solubility of this compound
The solubility of this compound has been reported across various solvents and formulations. The following table summarizes the available quantitative data for easy comparison.
| Solvent/Formulation | Concentration (mg/mL) | Molar Concentration (mM) | Notes and Conditions |
| DMSO | 100 mg/mL | 344.45 mM | Requires sonication to achieve maximum solubility. Use newly opened, hygroscopic DMSO for best results. |
| ≥50.8 mg/mL | ~175 mM | - | |
| 75 mg/mL | ~258 mM | - | |
| Sparingly soluble (1-10 mg/mL) | 3.4 - 34.4 mM | - | |
| Ethanol | ≥2.39 mg/mL | ~8.23 mM | Requires gentle warming and sonication. |
| Slightly soluble (0.1-1 mg/mL) | 0.34 - 3.4 mM | - | |
| In Vivo Formulation 1 | ≥2.5 mg/mL | ≥8.61 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |
| In Vivo Formulation 2 | ≥2.5 mg/mL | ≥8.61 mM | 10% DMSO, 90% (20% SBE-β-CD in Saline). |
| In Vivo Formulation 3 | ≥2.5 mg/mL | ≥8.61 mM | 10% DMSO, 90% Corn Oil. |
Note: The molecular weight of this compound is 290.32 g/mol . Variations in reported solubility may be due to differences in compound purity, solvent grade, and experimental conditions such as temperature and sonication.
Signaling Pathway and Experimental Protocols
This compound Signaling Pathway
This compound primarily functions by binding to and activating ERRα, a key regulator of cellular energy metabolism. This activation initiates a transcriptional cascade, upregulating genes involved in mitochondrial biogenesis and function, such as PGC-1α. The subsequent increase in mitochondrial density and oxidative capacity leads to enhanced fatty acid oxidation and overall energy expenditure, mimicking the physiological effects of aerobic exercise.
Experimental Workflow: Solubility Assessment
A systematic approach is necessary to determine the solubility of a compound for experimental use. The workflow below outlines the key steps from initial preparation to final assessment, ensuring the compound is fully dissolved for reliable results.
Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for further dilution in cell culture media for in vitro experiments.
Materials:
-
This compound powder (MW: 290.32 g/mol )
-
Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh 2.9 mg of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add 100 µL of high-quality DMSO to the vial containing the this compound powder. This will yield a final concentration of 29 mg/mL, which corresponds to 100 mM.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Sonication: To ensure complete dissolution, place the vial in an ultrasonic bath for 10-15 minutes. Gentle warming to 37°C can also aid solubility.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.
Protocol 2: Preparation of an In Vivo Formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline)
This protocol details the preparation of a common vehicle for administering hydrophobic compounds like this compound to animal models. The final solubility in this vehicle is ≥2.5 mg/mL.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
Procedure:
-
Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Solvent Mixing (Sequential Addition): For a final volume of 1 mL, follow these steps in order: a. Add 400 µL of PEG300 to a sterile conical tube. b. Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 to the mixture and mix until the solution is homogeneous. d. Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Final Mixing: Vortex the final solution gently until it is clear and uniform.
-
Administration: This formulation should be prepared fresh on the day of use for in vivo experiments. If any precipitation occurs, gentle warming and sonication can be used to aid dissolution.
References
Application Notes and Protocols for Glucose Uptake Assay Using Slu-PP-332
For Researchers, Scientists, and Drug Development Professionals
Introduction
Slu-PP-332 is a synthetic small molecule that functions as a pan-agonist for estrogen-related receptors (ERRs), with the highest affinity for ERRα (EC50 = 98 nM).[1][2][3][4] As an "exercise mimetic," this compound stimulates metabolic pathways typically activated during physical exercise.[5] Preclinical studies have demonstrated its potential in enhancing mitochondrial biogenesis, increasing fatty acid oxidation, and improving glucose homeostasis. Notably, this compound upregulates the expression of GLUT4, a key glucose transporter, suggesting its therapeutic potential for metabolic diseases such as obesity and type 2 diabetes.
These application notes provide a detailed protocol for an in vitro glucose uptake assay to evaluate the effects of this compound in a skeletal muscle cell line. The protocol is designed to be a robust and reproducible method for researchers investigating the compound's mechanism of action and its potential as a modulator of glucose metabolism.
Mechanism of Action of this compound
This compound activates ERRα, a nuclear receptor that plays a crucial role in regulating cellular energy metabolism. This activation leads to the increased expression of genes involved in mitochondrial biogenesis and oxidative metabolism. One of the key downstream effects is the upregulation of glucose transporter type 4 (GLUT4), which facilitates the transport of glucose into cells. By mimicking the effects of exercise, this compound enhances the capacity of skeletal muscle cells to take up and utilize glucose.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. rndsystems.com [rndsystems.com]
- 3. View of this compound AND RELATED ERRα AGONISTS: A FOCUSED MINIREVIEW OF METABOLIC REGULATION, AND THERAPEUTIC POTENTIAL | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. jrenendo.com [jrenendo.com]
Application Notes and Protocols for Measuring Mitochondrial Respiration in Response to Slu-PP-332
For Researchers, Scientists, and Drug Development Professionals
Introduction
Slu-PP-332 is a synthetic small molecule that acts as a potent agonist for the estrogen-related receptors (ERRs), with a particular affinity for ERRα.[1][2] As a key regulator of energy metabolism and mitochondrial biogenesis, ERRα activation by this compound mimics the physiological effects of aerobic exercise.[3][4][5] Preclinical studies have demonstrated that this compound enhances mitochondrial function, increases cellular respiration, and boosts fatty acid oxidation. These characteristics position this compound as a promising therapeutic candidate for metabolic disorders such as obesity and type 2 diabetes.
These application notes provide detailed protocols for assessing the impact of this compound on mitochondrial respiration in vitro, primarily using the C2C12 myoblast cell line, a well-established model for skeletal muscle. The provided methodologies are designed to be a comprehensive guide for researchers investigating the mechanism and efficacy of this compound and other ERR agonists.
Signaling Pathway of this compound in Mitochondrial Biogenesis
This compound exerts its effects by activating ERRα, which then synergizes with the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). This complex acts as a master regulator of mitochondrial biogenesis. The activation of the PGC-1α/ERRα axis leads to the upregulation of a suite of genes involved in oxidative phosphorylation and fatty acid oxidation, ultimately enhancing mitochondrial respiratory capacity.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol details the culture of C2C12 myoblasts and their differentiation into myotubes, followed by treatment with this compound.
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well plates and 96-well cell culture plates (e.g., Seahorse XF96 cell culture microplates)
Procedure:
-
Cell Culture:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Subculture cells when they reach 80-90% confluency.
-
-
Differentiation of C2C12 Myoblasts:
-
Seed C2C12 myoblasts into the desired culture plates (e.g., 6-well or 96-well).
-
Once cells reach 100% confluency, switch the growth medium to differentiation medium (DMEM with 2% horse serum and 1% Penicillin-Streptomycin).
-
Replace the differentiation medium every 48 hours for 4-6 days to allow for the formation of myotubes.
-
-
This compound Treatment:
-
Prepare a working stock of this compound in the appropriate cell culture medium. The final concentration of DMSO should be below 0.1% to avoid solvent effects.
-
Based on dose-response studies showing induction of the ERR target gene Pdk4, a concentration of 10 µM this compound is recommended for treating C2C12 cells.
-
Treat the differentiated C2C12 myotubes with this compound or vehicle control (DMSO) for 24 hours prior to the mitochondrial respiration assay.
-
Protocol 2: Measurement of Mitochondrial Respiration using Extracellular Flux Analyzer
This protocol outlines the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in this compound-treated C2C12 myotubes.
Materials:
-
Seahorse XF Analyzer (e.g., XF96)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Base Medium
-
L-glutamine, Sodium Pyruvate, and Glucose
-
Treated C2C12 myotubes in a Seahorse XF96 cell culture microplate
-
Seahorse XF Calibrant
Procedure:
-
Assay Preparation:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Prepare the Seahorse XF assay medium by supplementing the XF Base Medium with 2 mM L-glutamine, 1 mM sodium pyruvate, and 25 mM glucose. Warm the medium to 37°C and adjust the pH to 7.4.
-
Prepare stock solutions of the mitochondrial inhibitors from the Mito Stress Test Kit in the assay medium.
-
-
Cell Plate Preparation:
-
Following the 24-hour treatment with this compound, remove the culture medium from the C2C12 myotubes.
-
Wash the cells twice with the pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour prior to the assay.
-
-
Seahorse XF Analyzer Operation:
-
Load the hydrated sensor cartridge with the prepared mitochondrial inhibitors (Oligomycin, FCCP, and Rotenone/Antimycin A) into the designated ports.
-
Place the cell culture plate into the Seahorse XF Analyzer.
-
Program the instrument to perform the Mito Stress Test, which involves sequential injections of the inhibitors and measurement of OCR at baseline and after each injection.
-
-
Data Analysis:
-
After the assay is complete, normalize the OCR data to the cell number or protein concentration in each well.
-
Calculate the key parameters of mitochondrial respiration:
-
Basal Respiration: The baseline oxygen consumption rate.
-
ATP Production-Linked Respiration: The decrease in OCR after the injection of Oligomycin.
-
Maximal Respiration: The OCR after the injection of the uncoupler FCCP.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Non-Mitochondrial Respiration: The OCR remaining after the injection of Rotenone and Antimycin A.
-
-
Experimental Workflow
The following diagram illustrates the workflow for measuring mitochondrial respiration in response to this compound.
Data Presentation
The quantitative data obtained from the Seahorse XF Mito Stress Test should be summarized in a clear and structured table for easy comparison between the control and this compound treated groups.
| Parameter | Vehicle Control (DMSO) | This compound (10 µM) | Fold Change |
| Basal Respiration (pmol O₂/min) | Value ± SD | Value ± SD | Value |
| ATP Production-Linked Respiration (pmol O₂/min) | Value ± SD | Value ± SD | Value |
| Maximal Respiration (pmol O₂/min) | Value ± SD | Value ± SD | Value |
| Spare Respiratory Capacity (pmol O₂/min) | Value ± SD | Value ± SD | Value |
| Non-Mitochondrial Respiration (pmol O₂/min) | Value ± SD | Value ± SD | Value |
Note: Replace "Value ± SD" with the experimentally determined mean and standard deviation.
Expected Outcomes:
Based on existing literature, treatment of C2C12 cells with this compound is expected to result in a significant increase in maximal mitochondrial respiration. An increase in basal respiration and spare respiratory capacity may also be observed, indicating an overall enhancement of mitochondrial function.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on mitochondrial respiration. By utilizing these detailed methodologies, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of this novel exercise mimetic. The provided diagrams and data presentation format are intended to facilitate a clear understanding of the experimental process and outcomes.
References
Slu-PP-332 Treatment of Diet-Induced Obese Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Slu-PP-332 is a synthetic small molecule that functions as a potent agonist for the estrogen-related receptors (ERRα, ERRβ, and ERRγ), with the highest potency for ERRα.[1][2][3] As an "exercise mimetic," this compound activates transcriptional pathways involved in mitochondrial biogenesis, fatty acid oxidation, and energy expenditure, thereby mimicking the physiological benefits of aerobic exercise.[4][5] In preclinical studies utilizing diet-induced obese (DIO) mouse models, this compound has demonstrated significant efficacy in reducing fat mass, improving glucose homeostasis, and increasing energy expenditure. These findings suggest its potential as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. This document provides detailed application notes and protocols for the use of this compound in the treatment of diet-induced obese mouse models, based on published research.
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on diet-induced obese mouse models.
Table 1: Effects of this compound on Body Weight and Composition in Diet-Induced Obese Mice
| Parameter | Vehicle Control | This compound Treatment | Percentage Change | Citation(s) |
| Body Weight Change | Gain | 12% Loss | Significant Reduction | |
| Fat Mass Gain | High | ~10x Less than Control | Significant Reduction | |
| Fat Mass | Increased | Reduced | 20% Reduction |
Table 2: Metabolic Effects of this compound in Diet-Induced Obese Mice
| Parameter | Vehicle Control | This compound Treatment | Percentage Change | Citation(s) |
| Fasting Glucose | Elevated | Reduced | 30% Reduction | |
| Insulin Sensitivity | Impaired | Improved | 50% Improvement | |
| Fatty Acid Oxidation | Normal | Increased | 40% Increase | |
| Energy Expenditure | Normal | Increased | - | |
| Mitochondrial DNA Content (Skeletal Muscle) | Normal | Increased | 2.5-fold Increase |
Signaling Pathway
This compound primarily exerts its effects through the activation of Estrogen-Related Receptor Alpha (ERRα). This nuclear receptor is a key regulator of cellular metabolism and mitochondrial function. The binding of this compound to ERRα initiates a cascade of events that mimic the effects of endurance exercise at a cellular level.
Caption: this compound signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments involving the treatment of diet-induced obese mouse models with this compound.
Diet-Induced Obesity (DIO) Mouse Model Protocol
This protocol describes the induction of obesity in C57BL/6J mice through a high-fat diet.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Standard chow diet (10% kcal from fat)
-
High-fat diet (HFD) (60% kcal from fat)
-
Animal housing with a 12-hour light/dark cycle and controlled temperature and humidity
Procedure:
-
Acclimatize the mice for at least one week upon arrival, providing ad libitum access to standard chow and water.
-
Randomize the mice into two groups: a control group and a high-fat diet group.
-
House the mice individually or in small groups.
-
Provide the control group with the standard chow diet ad libitum.
-
Provide the high-fat diet group with the HFD ad libitum for a period of 15 weeks to induce obesity.
-
Monitor the body weight and food intake of the mice weekly.
-
After the 15-week period, the mice on the high-fat diet will be considered diet-induced obese and ready for treatment.
This compound Formulation and Administration Protocol
This protocol details the preparation and administration of this compound to DIO mice.
Materials:
-
This compound
-
Vehicle for solubilization (e.g., DMSO, PEG400, or as specified by the supplier)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare the this compound formulation. The compound is sparingly soluble in DMSO and slightly soluble in ethanol. A common vehicle for in vivo studies is a mixture of DMSO and PEG400, further diluted in sterile saline. The final concentration should be calculated to deliver the desired dose in a manageable injection volume (typically 5-10 ml/kg body weight).
-
The recommended dosage of this compound is 50 mg/kg of body weight, administered twice daily via intraperitoneal injection.
-
Weigh each mouse to determine the precise injection volume.
-
Administer the this compound formulation or the vehicle control to the respective groups of mice via i.p. injection.
-
The treatment duration in published studies is typically 28 days.
Intraperitoneal Glucose Tolerance Test (IPGTT) Protocol
This protocol is for assessing glucose clearance in DIO mice treated with this compound.
Materials:
-
Glucometer and glucose test strips
-
Sterile 20% glucose solution
-
Animal restraining device (optional)
-
Timer
Procedure:
-
Fast the mice overnight for approximately 16 hours, ensuring free access to water.
-
Record the body weight of each mouse.
-
Obtain a baseline blood glucose reading (t=0) from a small tail snip.
-
Calculate the volume of 20% glucose solution required for a 2 g/kg body mass dose. The formula is: Volume (µl) = 10 x Body Weight (g).
-
Inject the calculated volume of glucose solution intraperitoneally and start the timer.
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-injection.
-
Gently massage the tail to encourage blood flow if necessary.
-
Record all glucose readings for each time point.
Body Composition Analysis Protocol
This protocol outlines the use of a Bruker minispec LF series (TD-NMR) for analyzing body composition in conscious mice.
Materials:
-
Bruker minispec LF50 Body Composition Analyzer or equivalent
-
Animal restrainer tube
Procedure:
-
Ensure the minispec software is open and the instrument is calibrated according to the manufacturer's instructions.
-
Weigh the mouse and record its body weight.
-
Gently place the conscious mouse into the appropriate-sized restrainer tube.
-
Insert the restrainer tube into the minispec analyzer.
-
Initiate the measurement scan, which typically takes less than 2 minutes.
-
The software will provide data on fat mass, lean mass, and free fluid.
-
Remove the mouse from the restrainer and return it to its cage.
-
Repeat this procedure for all mice in the study.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a diet-induced obesity mouse model.
References
- 1. Diet-induced obesity murine model [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exercise-Mimicking Drug Helps Mice Lose Weight and Boost Endurance | Technology Networks [technologynetworks.com]
Application Notes and Protocols for Seahorse XF Assay of Slu-PP-332 Treated Cells
Introduction
Slu-PP-332 is a synthetic small molecule that functions as a potent agonist for Estrogen-Related Receptors (ERRs), with a particular affinity for ERRα.[1][2][3] As an "exercise mimetic," this compound activates key metabolic pathways, significantly enhancing mitochondrial biogenesis, cellular respiration, and fatty acid oxidation.[1][4] The activation of ERRα by this compound leads to the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a primary regulator of mitochondrial biogenesis. This mechanism makes this compound a compound of high interest for studying metabolic diseases and cellular energy production.
The Agilent Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial function in live cells. This assay measures the oxygen consumption rate (OCR), providing key parameters of mitochondrial respiration such as basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and proton leak. Given that this compound is known to directly modulate mitochondrial activity, the Seahorse XF assay is an ideal platform for quantifying the dose-dependent effects of this compound on cellular bioenergetics.
This document provides a detailed protocol for treating a selected cell line (e.g., C2C12 myoblasts) with this compound and subsequently performing a Seahorse XF Cell Mito Stress Test to characterize its impact on mitochondrial function.
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow
Caption: Seahorse XF assay workflow for this compound.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-146548 |
| C2C12 cells (or other relevant cell line) | ATCC | CRL-1772 |
| Agilent Seahorse XF Cell Culture Microplate | Agilent Technologies | e.g., 101085-004 |
| Agilent Seahorse XF Cell Mito Stress Test Kit | Agilent Technologies | 103015-100 |
| Agilent Seahorse XF Calibrant | Agilent Technologies | 100840-000 |
| Agilent Seahorse XF Base Medium (Phenol Red-free) | Agilent Technologies | 103334-100 |
| L-Glutamine | Thermo Fisher | 25030081 |
| D-Glucose | Thermo Fisher | A2494001 |
| Sodium Pyruvate | Thermo Fisher | 11360070 |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher | 25200056 |
| Dimethyl Sulfoxide (DMSO), sterile | Sigma-Aldrich | D2650 |
Experimental Protocol
This protocol is optimized for a 96-well Seahorse XF Analyzer. Adjust volumes and cell numbers accordingly for other formats.
Optimization (Prior to Main Experiment)
Before conducting the full experiment, it is crucial to optimize two parameters for your specific cell line:
-
Cell Seeding Density: A cell monolayer of 75-90% confluency at the time of the assay is recommended. Test a range of densities (e.g., 5,000 to 40,000 cells/well) to find the density that yields a basal Oxygen Consumption Rate (OCR) within the optimal range of the instrument (typically 20-160 pmol/min for XFe96).
-
FCCP Concentration: The optimal concentration of the uncoupler FCCP varies between cell types. Perform a titration experiment using the Mito Stress Test kit with a range of FCCP concentrations (e.g., 0.25 µM to 2.0 µM) to determine the concentration that yields the maximal OCR without causing cellular toxicity.
Day 1: Cell Seeding and Sensor Cartridge Hydration
-
Prepare this compound Stock: Dissolve this compound in sterile DMSO to create a concentrated stock solution (e.g., 10 mM). Store aliquots at -20°C.
-
Hydrate Sensor Cartridge: Add 200 µL of Agilent Seahorse XF Calibrant to each well of the utility plate. Place the sensor cartridge onto the utility plate, ensuring the sensors are submerged. Incubate overnight in a 37°C non-CO2 incubator.
-
Seed Cells: Harvest and count cells. Resuspend the cells in their standard growth medium to the optimized concentration. Seed 80 µL of the cell suspension into each well of the Seahorse XF Cell Culture Microplate, excluding the four corner wells used for background correction.
-
Edge Effect Mitigation: Add 100 µL of sterile water or media to the moat wells surrounding the plate to maintain humidity.
-
Cell Adherence: Leave the plate at room temperature in the cell culture hood for 1 hour to ensure even cell distribution.
-
This compound Treatment: Prepare working solutions of this compound in standard growth medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. After the 1-hour rest, carefully remove the seeding medium and add 80 µL of the this compound working solutions or vehicle control medium to the appropriate wells.
-
Incubation: Incubate the plate overnight (e.g., 24 hours) in a standard 37°C, 5% CO2 incubator.
Day 2: Seahorse XF Mito Stress Test
-
Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C. Supplement it with 10 mM glucose, 1 mM sodium pyruvate, and 2 mM L-glutamine. Adjust the pH to 7.4. Keep the medium warm in a 37°C water bath.
-
Prepare Mito Stress Test Compounds: Reconstitute the Oligomycin, FCCP, and Rotenone/Antimycin A provided in the kit using the prepared assay medium to achieve the desired stock concentrations as per the manufacturer's guide.
-
Load Sensor Cartridge: Remove the hydrated sensor cartridge from the incubator. Load the appropriate volumes of the reconstituted Mito Stress Test compounds into the designated injection ports (A, B, and C) on the cartridge.
-
Medium Exchange: Remove the cell plate from the incubator. Gently remove the this compound-containing culture medium from each well. Wash the cells twice by adding 180 µL of warm assay medium and then removing it. Finally, add 180 µL of warm assay medium to each well.
-
Incubate Cell Plate: Transfer the cell plate to a 37°C non-CO2 incubator for 45-60 minutes to allow the temperature and pH to equilibrate.
-
Run Assay: Launch the Seahorse XF software and create your assay template. When prompted, replace the calibrant utility plate with your cell plate. The instrument will calibrate and then begin the assay, sequentially injecting the compounds and measuring OCR at specified intervals.
Data Analysis and Presentation
Normalization
After the assay is complete, normalize the OCR data to account for variations in cell number between wells. This can be done by lysing the cells in the plate and performing a protein quantification assay (e.g., BCA assay) or by staining the nuclei with a fluorescent dye (e.g., Hoechst) and counting cells with an automated imager.
Data Interpretation
The Seahorse XF software (such as Wave or Seahorse Analytics) will automatically calculate the key parameters of mitochondrial function.
-
Basal Respiration: (Last OCR rate before first injection) - (Non-mitochondrial respiration rate)
-
ATP-Linked Respiration: (Last OCR rate before Oligomycin injection) - (Minimum OCR rate after Oligomycin injection)
-
Proton Leak: (Minimum OCR rate after Oligomycin injection) - (Non-mitochondrial respiration rate)
-
Maximal Respiration: (Maximum OCR rate after FCCP injection) - (Non-mitochondrial respiration rate)
-
Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration)
Data Summary Tables
Present the normalized quantitative data in clear, structured tables for easy comparison between different concentrations of this compound.
Table 1: Effect of this compound on Mitochondrial Respiration (OCR in pmol/min/µg protein)
| Treatment Group | Basal Respiration | ATP-Linked Respiration | Maximal Respiration | Spare Capacity | Proton Leak |
| Vehicle (DMSO) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (X µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Y µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Z µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Statistical Analysis Summary (p-values vs. Vehicle)
| Treatment Group | Basal Respiration | ATP-Linked Respiration | Maximal Respiration | Spare Capacity | Proton Leak |
| This compound (X µM) | p-value | p-value | p-value | p-value | p-value |
| This compound (Y µM) | p-value | p-value | p-value | p-value | p-value |
| This compound (Z µM) | p-value | p-value | p-value | p-value | p-value |
References
Troubleshooting & Optimization
Troubleshooting Slu-PP-332 solubility and precipitation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Slu-PP-332. The information is presented in a question-and-answer format to directly address common solubility and precipitation issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A1: this compound is a hydrophobic small molecule with very low solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this compound.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. Why is this happening and how can I prevent it?
A2: This is a common issue known as "precipitation upon dilution." It occurs because this compound is poorly soluble in the final aqueous solution, and the DMSO concentration is no longer high enough to keep it dissolved.
To prevent this, you can try the following:
-
Lower the final concentration: You may be exceeding the solubility limit of this compound in your final aqueous medium. Try using a lower final concentration of the compound.
-
Optimize solvent concentration: Ensure the final concentration of DMSO in your assay is as low as possible to avoid solvent effects on your biological system (typically <0.5% v/v), but high enough to maintain solubility.[1] You may need to perform a titration to find the optimal balance.
-
Use a different solvent system for in vivo studies: For animal studies, a common approach is to use a co-solvent system. One source suggests using 10% DMSO and 90% corn oil or 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.[2]
Q3: My this compound in DMSO stock solution shows precipitation after a freeze-thaw cycle. What should I do?
A3: Precipitation after freeze-thaw cycles can occur with many small molecules dissolved in DMSO.[3] To address this:
-
Gentle warming and vortexing: Before use, gently warm the stock solution to 37°C and vortex thoroughly to redissolve the precipitate.[3]
-
Sonication: If warming and vortexing are insufficient, sonication for a short period can help.[3]
-
Aliquot your stock solution: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot your high-concentration stock solution into single-use vials before freezing.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: For optimal stability, this compound stock solutions in DMSO should be stored at -20°C or -80°C. It is recommended to use the stock solution within one month if stored at -20°C and within six months if stored at -80°C. Always refer to the manufacturer's guidelines for specific storage recommendations.
Solubility Data
The solubility of this compound can vary between different sources and batches. The following table summarizes the available solubility data.
| Solvent | Solubility | Source |
| DMSO | Sparingly soluble: 1-10 mg/ml | |
| DMSO | Soluble to 100 mM | |
| DMSO | ≥50.8 mg/mL | |
| DMSO | Highly soluble (75 mg/ml) | |
| Ethanol | Slightly soluble: 0.1-1 mg/ml | |
| Ethanol | ≥2.39 mg/mL (with gentle warming and sonication) | |
| Water | Insoluble | |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (8.61 mM) | |
| 10% DMSO + 90% corn oil | ≥ 2.5 mg/mL (8.61 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder (MW: 290.32 g/mol )
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Appropriate vials (e.g., amber glass or polypropylene)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (e.g., for 1 mL of 10 mM stock, you need 2.9032 mg of this compound).
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of high-purity DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.
-
Sonication for 5-10 minutes can also be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: In Vitro Treatment of C2C12 Myocytes
Objective: To assess the effect of this compound on mitochondrial respiration in a skeletal muscle cell line.
Materials:
-
C2C12 myocytes
-
Cell culture medium
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Multi-well cell culture plates
Procedure:
-
Plate C2C12 cells at the desired density in multi-well plates and allow them to adhere overnight.
-
Prepare a series of dilutions of the this compound DMSO stock solution in cell culture medium to achieve the final desired concentrations (e.g., 0-10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired period (e.g., 24 hours).
-
After incubation, proceed with your downstream analysis, such as measuring mitochondrial respiration.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as a pan-ERR agonist.
Experimental Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation issues.
References
Potential off-target effects of Slu-PP-332 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Slu-PP-332. The information is designed to help address specific issues that may be encountered during experiments and to provide guidance on investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, small-molecule agonist of the Estrogen-Related Receptors (ERRs).[1][2] It is considered a "pan-agonist" as it activates all three ERR isoforms: ERRα, ERRβ, and ERRγ.[3] Its primary mechanism of action is to bind to these nuclear receptors and modulate the transcription of genes involved in energy metabolism, mitochondrial biogenesis, and fatty acid oxidation, thereby mimicking the effects of aerobic exercise.[1][3]
Q2: What are the known targets of this compound and its relative potency?
A2: The primary targets of this compound are the three Estrogen-Related Receptor (ERR) isoforms. It displays the highest potency for ERRα. The reported half-maximal effective concentrations (EC50) from cell-based co-transfection reporter assays are summarized in the table below.
Q3: Is this compound selective for ERRα?
A3: While this compound is most potent at ERRα, it is a non-selective agonist that also activates ERRβ and ERRγ at nanomolar concentrations. This pan-agonism is a critical consideration for interpreting experimental results. Some studies suggest it does not significantly interact with other nuclear receptors like Estrogen Receptor α (ERα) or ERβ.
Q4: What are the potential off-target effects of this compound?
A4: As a pan-ERR agonist, a key concern is that observed phenotypes may result from the activation of ERRβ and/or ERRγ, not just the intended ERRα. While some preclinical studies in mice reported no significant side effects, the activation of multiple ERR isoforms could theoretically lead to unintended biological consequences. For instance, the dual role of ERR isoforms in both metabolic health and pathology underscores the need for careful assessment of long-term safety.
Q5: How can I be sure the effects I'm seeing in my experiment are due to ERRα activation?
A5: To confirm that the observed effects are mediated by ERRα, it is crucial to perform validation experiments. This can include using genetic approaches such as siRNA or CRISPR/Cas9 to knock down or knock out ERRα in your cellular model. If the effect of this compound is diminished or absent in the ERRα-deficient cells, it provides strong evidence for on-target activity. Another approach is to use a structurally different ERRα agonist to see if it recapitulates the same phenotype.
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
Issue 1: Unexpected or Inconsistent Cellular Phenotype
Description: You observe a cellular response that is not consistent with the known functions of ERRα, or the response varies between different experimental setups.
Potential Cause: This could be due to an off-target effect of this compound, activation of other ERR isoforms (β or γ) which may have different functions in your cell type, or cell-line specific differences in the expression of ERR isoforms.
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression levels of all three ERR isoforms (α, β, and γ) in your cell model using techniques like qPCR or Western blotting.
-
Dose-Response Analysis: Perform a detailed dose-response curve for this compound. Off-target effects are often observed at higher concentrations. Determine the lowest effective concentration that elicits your desired on-target phenotype.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to specifically deplete ERRα, ERRβ, or ERRγ. Test the effect of this compound in these knockdown/knockout cells. The persistence of the phenotype after knocking out the intended target strongly suggests an off-target effect.
-
Use of an Inactive Analog: If available, use a structurally similar but inactive analog of this compound as a negative control. An inactive analog should not produce the same phenotype.
Issue 2: High Background or Cytotoxicity in Cellular Assays
Description: You observe high background signal or significant cell death at concentrations where you expect to see a specific biological effect.
Potential Cause: The compound may have off-target cytotoxic effects at higher concentrations. This can be due to interactions with other cellular targets or disruption of general cellular processes.
Troubleshooting Steps:
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT, LDH release, or trypan blue exclusion) to determine the concentration range at which this compound is toxic to your cells. Ensure your experimental concentrations are well below the toxic threshold.
-
Optimize Compound Concentration: As mentioned previously, use the lowest possible concentration of this compound that gives a robust on-target effect.
-
Control for Solvent Effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is not toxic to the cells and that the same concentration is used in your vehicle control.
-
Monitor Cell Health: Visually inspect cells for morphological changes indicative of stress or toxicity.
Quantitative Data Summary
| Target | EC50 (nM) | Assay Type |
| ERRα | 98 | Cell-based co-transfection/reporter assay |
| ERRβ | 230 | Cell-based co-transfection/reporter assay |
| ERRγ | 430 | Cell-based co-transfection/reporter assay |
Experimental Protocols
Protocol 1: Cellular ERR Reporter Gene Assay
This protocol is a general guideline for assessing the activation of ERR isoforms by this compound in a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line with low endogenous ERR expression)
-
Expression plasmids for full-length human ERRα, ERRβ, and ERRγ
-
Reporter plasmid containing an ERR response element (ERRE) upstream of a luciferase gene (e.g., pGL3-3xERRE-luc)
-
Control plasmid for transfection efficiency (e.g., a Renilla luciferase vector)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Dual-luciferase reporter assay system
-
Cell culture medium and supplements
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ERR expression plasmid, the ERRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizations
Caption: this compound signaling pathway through ERR activation.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
Slu-PP-332 Technical Support Center: Mitigating Cardiac Hypertrophy Risk
This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating the risk of cardiac hypertrophy during experiments with Slu-PP-332. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, orally active small molecule that functions as a pan-agonist for the Estrogen-Related Receptors (ERRs), with a particular affinity for ERRα.[1][2][3] As an "exercise mimetic," it activates metabolic pathways typically associated with endurance training.[4][5] The primary mechanism involves binding to and activating ERRs, which are nuclear receptors highly expressed in tissues with high energy demand, such as the heart and skeletal muscle. This activation leads to the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis. Consequently, this compound enhances fatty acid oxidation, mitochondrial respiration, and overall energy expenditure.
Q2: Does this compound induce cardiac hypertrophy?
The relationship between this compound and cardiac hypertrophy is complex and appears to be dose- and context-dependent. Some literature raises concerns that pan-ERR activation, particularly of the ERRγ isoform, could lead to cardiac hypertrophy through the GATA4 signaling pathway. One review noted a 25% increase in heart weight to body weight ratio in mice at high doses.
However, a key study using a pressure overload-induced heart failure model in mice found that this compound (at a dose of 25 mg/kg, administered intraperitoneally twice daily) significantly improved cardiac function, including ejection fraction, and reduced fibrosis without causing a significant increase in cardiac hypertrophy. In this study, this compound did not significantly alter the heart weight to body weight ratio or the cardiomyocyte cross-sectional area compared to the vehicle-treated heart failure group. Furthermore, it did not activate the classical hypertrophic signaling pathways involving ERK1/2 and NFAT in cardiomyocytes.
Q3: What is the recommended dosage of this compound for in vivo and in vitro studies to avoid off-target effects like cardiac hypertrophy?
Based on published preclinical research, a dosage of 25 mg/kg administered intraperitoneally (i.p.) twice daily has been shown to be effective in improving cardiac function in a mouse model of heart failure without inducing hypertrophy. For in vitro studies using neonatal rat ventricular myocytes (NRVMs), a concentration of 10µM in the cell culture medium has been utilized. It is crucial to note that no human trials have been conducted as of November 2025, and therefore, no established human dosage exists.
Q4: How should I prepare this compound for my experiments?
Proper solubilization of this compound is critical for accurate and reproducible results. This compound is a hydrophobic compound.
-
For in vitro studies: Prepare a 10mM stock solution in Dimethyl Sulfoxide (DMSO). This stock can be aliquoted and stored at -20°C. The final working concentration is achieved by diluting the stock in the cell culture medium.
-
For in vivo studies: A common vehicle for intraperitoneal injection is a mixture of 12% DMSO, 15% Cremophor in Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+. The compound can be prepared at a concentration of 5mg/ml in this vehicle.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected increase in heart weight to body weight ratio. | High dosage of this compound may be activating off-target hypertrophic pathways, potentially through ERRγ. | Consider reducing the dosage. A dose of 25 mg/kg (i.p., twice daily) has been shown to be cardioprotective without inducing hypertrophy in mouse models of heart failure. Ensure accurate and consistent dosing for all subjects. |
| Inconsistent or no observable effect of this compound in vitro. | Improper solubilization of the compound leading to precipitation in the culture medium. | This compound is hydrophobic. Ensure the compound is fully dissolved in DMSO to make a stock solution before diluting it in the aqueous culture medium. Visually inspect the medium for any signs of precipitation. |
| High variability in experimental results between animals. | Inconsistent administration of the compound (e.g., subcutaneous instead of intraperitoneal injection), or variability in the animal model. | Standardize the administration route and technique. For the published cardioprotective effects, intraperitoneal injection was used. Ensure the animal model of cardiac stress (e.g., Transverse Aortic Constriction) is consistently induced. |
| Animals exhibit signs of fatigue or lethargy. | This has been anecdotally reported in non-clinical settings with high oral doses. The mechanism is unclear but may relate to systemic metabolic shifts. | Monitor animals closely for any adverse effects. If fatigue is observed, consider if it correlates with the timing of this compound administration and if a dose reduction is warranted. Ensure proper animal husbandry and environmental conditions. |
Quantitative Data Summary
The following tables summarize key quantitative data from a study investigating the effects of this compound in a mouse model of pressure overload-induced heart failure (Transverse Aortic Constriction - TAC).
Table 1: Effect of this compound on Cardiac Function and Hypertrophy
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + this compound (25 mg/kg) |
| Ejection Fraction (%) at 6 weeks | ~68% | ~34% | Significantly improved vs. TAC + Vehicle |
| Heart Weight / Body Weight Ratio (mg/g) | No significant change vs. Sham | Increased vs. Sham | No significant difference vs. TAC + Vehicle |
| Cardiomyocyte Cross-Sectional Area (µm²) | Baseline | Increased vs. Sham | No significant difference vs. TAC + Vehicle |
| Nppa and Nppb gene expression | Baseline | Significantly increased vs. Sham | Significantly reduced vs. TAC + Vehicle |
Experimental Protocols
In Vivo Assessment of Cardiac Hypertrophy in a Mouse Model
1. Animal Model:
-
Induce pressure overload-induced cardiac hypertrophy and heart failure in mice via Transverse Aortic Constriction (TAC) surgery. Use appropriate anesthesia and analgesia as per institutional guidelines. Sham-operated animals will serve as controls.
2. This compound Administration:
-
Preparation: Prepare this compound at 5mg/ml in a vehicle of 12% DMSO, 15% Cremophor in PBS (without Ca2+/Mg2+).
-
Dosage: Administer this compound at a dose of 25 mg/kg via intraperitoneal (i.p.) injection twice daily. The vehicle group should receive an equivalent volume of the vehicle solution.
-
Duration: Continue treatment for the duration of the study (e.g., 6 weeks).
3. Assessment of Cardiac Hypertrophy:
-
Echocardiography: Perform echocardiography at baseline and specified time points (e.g., 2, 4, and 6 weeks post-TAC) to measure cardiac function, including ejection fraction.
-
Gravimetric Analysis: At the end of the study, euthanize the animals and excise the hearts. Blot the hearts dry and weigh them. Measure the final body weight. Calculate the heart weight to body weight ratio (mg/g).
-
Histological Analysis:
-
Fix the hearts in formalin and embed in paraffin.
-
Prepare 5 µm sections and stain with Wheat Germ Agglutinin (WGA) conjugated to a fluorescent dye to visualize cardiomyocyte membranes.
-
Capture fluorescent images and use image analysis software (e.g., ImageJ) to measure the cross-sectional area of cardiomyocytes.
-
-
Gene Expression Analysis:
-
Isolate RNA from heart tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic markers such as Natriuretic Peptide A (Nppa) and Natriuretic Peptide B (Nppb).
-
In Vitro Assessment of Cardiomyocyte Hypertrophy
1. Cell Culture:
-
Isolate neonatal rat ventricular myocytes (NRVMs) and culture them under standard conditions.
2. Treatment:
-
Induce hypertrophy by treating NRVMs with a hypertrophic agonist such as Phenylephrine (PE).
-
Co-treat cells with this compound at a final concentration of 10µM (prepared from a 10mM DMSO stock). Include a vehicle control group (DMSO).
3. Assessment of Hypertrophy:
-
Cell Size Measurement: After treatment (e.g., 24-48 hours), fix the cells and stain for a cytoskeletal protein like α-actinin. Measure the cell surface area using microscopy and image analysis software.
-
Signaling Pathway Analysis: Lyse the cells and perform Western blotting to assess the phosphorylation status of key proteins in hypertrophic signaling pathways, such as ERK1/2.
-
Reporter Gene Assay: To assess NFAT signaling, transiently transfect NRVMs with an NFAT-responsive luciferase reporter construct. Measure luciferase activity after treatment with PE and this compound.
Visualizations
Caption: this compound activates ERRα/β/γ, leading to PGC-1α upregulation and enhanced mitochondrial function.
Caption: Workflow for assessing this compound's effect on cardiac hypertrophy in a mouse TAC model.
Caption: High doses of pan-ERR agonists may pose a risk of cardiac hypertrophy via ERRγ-GATA4 signaling.
References
- 1. Novel Pan-ERR Agonists Ameliorate Heart Failure Through Enhancing Cardiac Fatty Acid Metabolism and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. lotilabs.com [lotilabs.com]
- 4. jrenendo.com [jrenendo.com]
- 5. Exercise-mimicking drug sheds weight, boosts muscle activity in mice News | University of Florida [news.ufl.edu]
Technical Support Center: Addressing Hepatotoxicity Concerns with High-Dose Slu-PP-332
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential hepatotoxicity associated with the experimental exercise mimetic, Slu-PP-332. The following information is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic small molecule that functions as a pan-agonist for the estrogen-related receptors (ERRα, ERRβ, and ERRγ), with a higher affinity for ERRα.[1][2] ERRs are nuclear receptors that play a crucial role in regulating energy metabolism and mitochondrial biogenesis.[3][4] By activating these receptors, this compound mimics the effects of aerobic exercise at a cellular level, stimulating pathways involved in fatty acid oxidation and energy expenditure.[4]
Q2: Is hepatotoxicity a known risk with this compound?
A2: Yes, preclinical studies have indicated a potential for hepatotoxicity at high doses of this compound. Specifically, elevated levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) have been observed in murine models at doses of 100 mg/kg and higher.
Q3: At what doses have hepatotoxic effects been observed?
A3: Based on available preclinical data in mice, hepatotoxicity, as indicated by elevated ALT/AST levels (≥2 times the baseline), has been reported at doses of 100 mg/kg and above. In contrast, studies using doses in the range of 25-50 mg/kg/day have reported observing no overt toxicity.
Q4: What are the typical signs of hepatotoxicity to monitor in in vivo studies?
A4: In animal models, key indicators of hepatotoxicity include elevations in serum ALT and AST levels. Histopathological examination of liver tissue can reveal signs of injury such as necrosis, inflammation, and steatosis. Changes in body weight, food intake, and liver weight can also be indicative of adverse effects.
Q5: What in vitro models are suitable for assessing this compound hepatotoxicity?
A5: Commonly used in vitro models for hepatotoxicity testing include human hepatoma cell lines like HepG2 and primary human hepatocytes. Primary hepatocytes are often considered the gold standard as they more closely mimic the metabolic functions of the liver in vivo.
Troubleshooting Guides
In Vitro Hepatotoxicity Assays
Issue: High variability in cytotoxicity data with this compound.
-
Possible Cause: Compound precipitation in culture media.
-
Solution: Visually inspect the culture wells for any precipitate. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, including vehicle controls.
-
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before seeding and use a consistent technique for plating.
-
-
Possible Cause: Assay interference.
-
Solution: Run a cell-free control by adding this compound to the assay reagents without cells to check for any direct chemical interference with the detection method (e.g., MTT reduction).
-
Issue: No clear dose-response of cytotoxicity observed.
-
Possible Cause: Inappropriate concentration range.
-
Solution: Widen the range of this compound concentrations tested, using a logarithmic or semi-logarithmic spacing of doses.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Conduct a time-course experiment, measuring cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to capture the kinetics of the toxic effect.
-
-
Possible Cause: Cell model resistance.
-
Solution: Consider using a more sensitive cell line or primary hepatocytes, which may have different metabolic capabilities compared to immortalized cell lines like HepG2.
-
In Vivo Hepatotoxicity Studies
Issue: Inconsistent elevation of liver enzymes (ALT/AST) in treated animals.
-
Possible Cause: Variability in compound administration.
-
Solution: Ensure accurate and consistent dosing for all animals. For intraperitoneal injections, vary the injection site to minimize local irritation.
-
-
Possible Cause: Animal stress.
-
Solution: Handle animals consistently and minimize stress during procedures, as stress can influence physiological parameters.
-
-
Possible Cause: Influence of diet and environment.
-
Solution: Standardize the diet and housing conditions for all experimental groups, as these factors can affect liver metabolism.
-
Data Presentation
Table 1: Summary of In Vivo Hepatotoxicity Data for this compound in Murine Models
| Dose (mg/kg/day) | Administration Route | Duration | Observed Hepatotoxicity | Reference |
| 25 | Intraperitoneal | 3 weeks | No significant anti-aging effect on mouse kidneys noted. | |
| 25-50 | Intraperitoneal (twice daily) | Not specified | Repeatedly showed increased metabolic rate without mention of toxicity. | |
| 50 | Intraperitoneal (twice daily) | 28 days | No overt toxicity mentioned; electrolyte levels normal. | |
| ≥100 | Not specified | Not specified | Elevated ALT/AST levels (≥2x baseline). |
Experimental Protocols
In Vitro Cytotoxicity Assessment of this compound in HepG2 Cells
1. Cell Culture:
- Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Seeding:
- Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well.
- Allow cells to attach and grow for 24 hours.
3. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% and should be consistent across all wells, including the vehicle control.
- Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control.
4. Incubation:
- Incubate the plate for 24, 48, and 72 hours.
5. Cytotoxicity Assay (MTT Assay):
- Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
- Calculate cell viability as a percentage of the vehicle-treated control.
- Plot a dose-response curve and determine the IC50 value.
In Vivo Hepatotoxicity Assessment of this compound in Mice
1. Animal Model:
- Use male C57BL/6J mice, 8-12 weeks old.
- Acclimatize the animals for at least one week before the experiment.
2. Dosing and Administration:
- Administer this compound or vehicle control via intraperitoneal injection twice daily.
- Prepare dosing solutions in a suitable vehicle (e.g., saline with a low percentage of a solubilizing agent).
3. Monitoring:
- Monitor body weight and food intake daily.
- Observe the animals for any clinical signs of toxicity.
4. Sample Collection:
- At the end of the study period (e.g., 28 days), collect blood via cardiac puncture for serum biochemical analysis.
- Euthanize the animals and collect the liver. Weigh the liver and fix a portion in 10% neutral buffered formalin for histopathology. Snap-freeze the remaining tissue for further analysis.
5. Biochemical Analysis:
- Measure serum levels of ALT and AST using commercially available assay kits.
6. Histopathological Evaluation:
- Embed the formalin-fixed liver tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
- Examine the slides for signs of liver injury, such as necrosis, inflammation, and steatosis.
Visualizations
Caption: this compound signaling pathway and potential for high-dose hepatotoxicity.
Caption: Experimental workflow for in vitro hepatotoxicity assessment of this compound.
Caption: Logical workflow for troubleshooting inconsistent in vivo hepatotoxicity results.
References
- 1. View of this compound AND RELATED ERRα AGONISTS: A FOCUSED MINIREVIEW OF METABOLIC REGULATION, AND THERAPEUTIC POTENTIAL | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 2. peptidedosages.com [peptidedosages.com]
- 3. revolutionhealth.org [revolutionhealth.org]
- 4. jrenendo.com [jrenendo.com]
Slu-PP-332 Stability in Long-Term Cell Culture Experiments: A Technical Support Center
For researchers and drug development professionals utilizing the synthetic estrogen-related receptor (ERR) agonist, Slu-PP-332, in long-term cell culture experiments, ensuring its stability is critical for reproducible and reliable results. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM.[1] For long-term storage, it is recommended to prepare concentrated stock solutions in anhydrous DMSO, aliquot them into small volumes to avoid repeated freeze-thaw cycles, and store them at -80°C for up to six months or at -20°C for up to one month.[2] When preparing your stock solution, ensure you are using freshly opened DMSO as it is hygroscopic and absorbed water can affect the solubility and stability of the compound.[2]
Q2: What is the typical stability of this compound in cell culture media?
A2: While specific long-term stability data for this compound in various cell culture media is not extensively published, small molecules in aqueous solutions like cell culture media can be susceptible to degradation over time. The stability will depend on several factors including the composition of the media, the presence of serum, pH, and incubation temperature. It is best practice to freshly prepare media containing this compound for each experiment, especially for long-term studies. For experiments lasting several days, consider replacing the media with freshly prepared this compound-containing media every 24-48 hours to maintain a consistent concentration of the active compound.
Q3: I am observing variable or weaker than expected biological effects of this compound in my long-term experiments. Could this be a stability issue?
A3: Yes, inconsistent or diminished biological activity can be an indicator of compound degradation. If you suspect this compound is degrading in your long-term cell culture, it is advisable to perform a stability assessment under your specific experimental conditions. This can help determine the rate of degradation and inform a more frequent media changing schedule.
Q4: Can components of the cell culture medium affect the stability and activity of this compound?
A4: Cell culture media are complex mixtures that can potentially interact with small molecules. Components in serum, such as esterases and other enzymes, can metabolize compounds.[3] Furthermore, compounds can bind to proteins like albumin in fetal bovine serum (FBS), which can affect their availability to the cells. The pH of the medium is also a critical factor, as pH instability can lead to the degradation of pH-sensitive compounds.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in cell culture medium. | The final concentration of this compound exceeds its solubility in the medium. The final DMSO concentration is too high, causing the compound to crash out. | - Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%). - Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. - Add the stock solution to the medium while gently vortexing to ensure rapid and even distribution. - Perform a solubility test by preparing serial dilutions of this compound in your specific cell culture medium and visually inspecting for precipitation after incubation at 37°C. |
| Inconsistent or loss of biological activity over time. | Degradation of this compound in the cell culture medium. | - Change the cell culture medium with freshly prepared this compound every 24-48 hours. - Perform a time-course experiment to assess the stability of this compound in your specific medium. (See Experimental Protocols section). - Minimize the exposure of this compound containing media to light, as some compounds are light-sensitive. |
| High background or off-target effects observed. | The use of a degraded compound which may have different biological activities. High concentrations of DMSO. | - Confirm the purity of your this compound stock. - Run a vehicle control with the same final concentration of DMSO to ensure the observed effects are not due to the solvent. - If stability is a concern, perform experiments with freshly prepared solutions. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Sterile microcentrifuge tubes
-
37°C incubator with 5% CO₂
-
HPLC or LC-MS system
Procedure:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare the test medium: Spike pre-warmed (37°C) cell culture medium with the this compound stock solution to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes and place them in a 37°C incubator with 5% CO₂.
-
Sample Collection: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Sample Quenching: Immediately after collection, add an equal volume of ice-cold acetonitrile to each sample to precipitate proteins and stop any enzymatic degradation. Vortex briefly and centrifuge at high speed to pellet the precipitate.
-
Sample Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of this compound using a validated HPLC or LC-MS method.
-
Data Analysis: Plot the percentage of this compound remaining at each time point relative to the 0-hour time point. This will provide a stability profile of the compound under your experimental conditions.
Data Presentation
Table 1: Hypothetical Stability of this compound in DMEM with 10% FBS at 37°C
| Time (Hours) | % this compound Remaining (Mean ± SD) |
| 0 | 100 ± 0.0 |
| 2 | 98.5 ± 1.2 |
| 4 | 95.2 ± 2.1 |
| 8 | 90.7 ± 3.5 |
| 24 | 75.3 ± 4.8 |
| 48 | 55.1 ± 5.2 |
| 72 | 38.6 ± 6.1 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will vary depending on the specific experimental conditions.
Visualizations
Caption: Signaling pathway of this compound as a pan-ERR agonist.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting flowchart for this compound stability issues.
References
Unexpected phenotypic outcomes in Slu-PP-332 animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypic outcomes in animal studies involving Slu-PP-332.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic, orally active small molecule that functions as a pan-agonist of the Estrogen-Related Receptors (ERRs), with the highest potency for ERRα.[1][2] By activating these nuclear receptors, this compound mimics the effects of aerobic exercise at a cellular level.[3] It stimulates gene expression involved in mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism, leading to increased energy expenditure.[1][3]
Q2: What are the expected therapeutic effects of this compound observed in preclinical animal models?
A2: In various mouse models, this compound has demonstrated several beneficial metabolic effects. These include a reduction in fat mass, improved glucose tolerance and insulin sensitivity, and reversal of hepatic steatosis. Additionally, it has been shown to increase running endurance, enhance VO₂ max, and promote a shift toward more oxidative muscle fibers.
Q3: Have any severe adverse effects been reported in animal studies with this compound?
A3: The majority of preclinical studies in mice have not reported severe side effects. However, as an investigational compound, its long-term safety profile is still under evaluation, and researchers should remain vigilant for any unexpected outcomes.
Troubleshooting Guide for Unexpected Phenotypic Outcomes
This guide addresses specific unexpected or adverse outcomes that may be observed during this compound administration in animal models.
Issue 1: Observation of Cardiac Hypertrophy
Q: We have observed an increase in heart size in our animal models treated with this compound. Is this an expected outcome?
A: This is a critical observation that requires careful evaluation. While some literature raises concerns about cardiac hypertrophy as a potential risk of pan-ERR agonism due to the activation of ERRγ, other studies have shown that this compound can improve cardiac function in heart failure models without inducing hypertrophy.
Troubleshooting Steps:
-
Verify Dosage and Administration: Ensure the dosage is within the reported effective range (e.g., 25-50 mg/kg/day in mice) and that the administration route and frequency are consistent with established protocols.
-
Assess Cardiac Function: Perform echocardiography to evaluate not just heart size but also functional parameters like ejection fraction. This compound has been reported to improve ejection fraction and reduce fibrosis in pressure-overload heart failure models.
-
Histological Analysis: Conduct histological examination of heart tissue to differentiate between physiological (adaptive) and pathological hypertrophy.
-
Consider the Animal Model: The underlying health of the animal model is crucial. The effects on a healthy heart may differ from those on a diseased heart.
Issue 2: Elevated Liver Enzymes (Hepatotoxicity)
Q: Our recent blood panels show elevated ALT/AST levels in the this compound treated group. What could be the cause?
A: Elevated liver enzymes are a potential safety concern noted in the literature for this compound and other pan-ERR agonists. This could be due to "liver stress" from the upregulated mitochondrial activity and fatty acid metabolism.
Troubleshooting Steps:
-
Confirm Dosage: High doses may increase the risk of hepatotoxicity. Reconfirm that the administered dose is appropriate.
-
Liver Histology: Examine liver tissue for signs of inflammation, steatosis, or other damage. Notably, this compound has been shown to reduce hepatic steatosis in models of diet-induced obesity.
-
Monitor Liver Function Markers: In addition to ALT and AST, assess other markers of liver function and health.
-
Evaluate Diet: The composition of the diet in your animal model could influence the metabolic load on the liver in conjunction with this compound administration.
Issue 3: Unexpected Weight Loss or Fatigue in Lean Animals
Q: In our lean, wild-type control group receiving this compound, we're observing weight loss and signs of fatigue. Is this normal?
A: This phenomenon can be described as "over-metabolism." Since this compound increases basal energy expenditure, in lean animals without excess fat stores, it may lead to unintentional weight loss and associated fatigue. This is a direct consequence of its mechanism of action.
Troubleshooting Steps:
-
Monitor Food Intake: Confirm that the animals' food intake has not decreased. This compound is not expected to affect appetite.
-
Adjust Dosage: Consider reducing the dose in lean animal models to mitigate excessive energy expenditure.
-
Assess Body Composition: Use techniques like DEXA scans to determine if the weight loss is primarily from fat or lean mass.
-
Behavioral Analysis: Quantify fatigue through appropriate behavioral tests (e.g., open field, rotarod) to determine the extent of the effect.
Issue 4: Altered Glucose Homeostasis or Glycogen Depletion
Q: We've noted decreased muscle glycogen content in our treated animals. Is this a concern?
A: Yes, decreased muscle glycogen has been reported as a potential trade-off of chronic ERRα activation. While this compound generally improves glucose tolerance and insulin sensitivity in obese models, its effect on glucose metabolism in healthy animals may differ.
Troubleshooting Steps:
-
Fasting vs. Fed State Analysis: Assess blood glucose and insulin levels in both fasted and fed states to get a complete picture of glucose homeostasis. Some studies in chow-fed mice showed no significant improvement in glucose metabolism.
-
Measure Muscle Glycogen: Quantify glycogen content in skeletal muscle to confirm your observation.
-
Pyruvate Tolerance Test: A pyruvate tolerance test can help assess if hepatic glucose output is affected.
-
Analyze Fuel Utilization: The observed effect may be part of a broader shift in fuel preference towards fatty acids, which is an expected outcome of this compound treatment.
Data Presentation
Table 1: Summary of this compound Effects on Metabolic Parameters in Obese Mouse Models
| Parameter | Animal Model | Duration of Treatment | Dosage | Observed Outcome | Reference |
| Fat Mass | Diet-Induced Obese Mice | 4 weeks | 50 mg/kg/day | 20% reduction | |
| Diet-Induced Obese Mice | 1 month | Twice daily | Gained 10x less fat than controls | ||
| Body Weight | Diet-Induced Obese Mice | 1 month | Twice daily | 12% reduction | |
| Fasting Glucose | Diet-Induced Obese Mice | 4 weeks | 50 mg/kg/day | 30% reduction | |
| Insulin Sensitivity | Diet-Induced Obese Mice | 4 weeks | 50 mg/kg/day | 50% improvement | |
| Hepatic Steatosis | Diet-Induced Obese Mice | 28 days | Not specified | Ameliorated |
Experimental Protocols
Protocol 1: Assessment of Metabolic Parameters in Diet-Induced Obese (DIO) Mice
-
Animal Model: C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity.
-
Compound Administration: this compound is dissolved in a suitable vehicle (e.g., DMSO and corn oil). Administer via oral gavage or intraperitoneal injection twice daily for 28 days. A vehicle-only group serves as the control.
-
Body Weight and Composition: Monitor body weight weekly. At the end of the study, use DEXA or MRI to determine fat and lean mass.
-
Glucose and Insulin Tolerance Tests: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) after an overnight fast to assess glucose homeostasis and insulin sensitivity.
-
Blood and Tissue Collection: At the study endpoint, collect blood for analysis of plasma lipids, glucose, insulin, and liver enzymes (ALT, AST). Harvest tissues (liver, skeletal muscle, adipose) for histological analysis and gene expression studies.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for unexpected outcomes.
References
- 1. View of this compound AND RELATED ERRα AGONISTS: A FOCUSED MINIREVIEW OF METABOLIC REGULATION, AND THERAPEUTIC POTENTIAL | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 2. This compound: The “Exercise-Mimicking Drug” | Anabolic Planner [anabolicplanner.com]
- 3. revolutionhealth.org [revolutionhealth.org]
User-reported side effects of Slu-PP-332 in preclinical studies
Technical Support Center: SLU-PP-332 Preclinical Studies
This technical support center provides information on this compound based on available preclinical research. The content is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic, orally active small molecule that functions as an agonist for the estrogen-related receptors (ERRs), with a particular affinity for ERRα.[1][2][3][4] It is classified as an "exercise mimetic" because it activates metabolic pathways similar to those triggered by physical exercise, without requiring physical exertion.[1] The compound is currently for research use only and is not approved by the FDA for human use.
Q2: What is the primary mechanism of action for this compound?
A2: this compound binds to and activates ERRα, a nuclear receptor that plays a crucial role in regulating mitochondrial biogenesis, energy metabolism, and fatty acid oxidation. This activation leads to an upregulation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which in turn drives the expression of genes associated with the metabolic benefits of endurance exercise.
Q3: Have any side effects or toxicity been reported in preclinical studies of this compound?
A3: Preclinical studies in mouse models have reported no known severe side effects. Specifically, research has indicated no reported liver, kidney, or cardiac toxicity. The compound did not appear to suppress hormones, affect appetite, or act as a stimulant in these studies.
However, it is important to note that this compound is a pan-ERR agonist, meaning it activates all three ERR isoforms (α, β, and γ). While it has a higher affinity for ERRα, the activation of other isoforms raises potential safety concerns that require further investigation. For instance, pan-ERR activation has been associated with risks of cardiac hypertrophy and hepatotoxicity at higher doses in preclinical models. Long-term safety has not yet been defined.
Q4: What are the potential off-target effects of this compound?
A4: The primary concern for off-target effects stems from this compound's nature as a pan-ERR agonist. Activation of ERRγ, for example, has been linked to cardiac hypertrophy in preclinical models. Additionally, while this compound has been shown to improve metabolic parameters, chronic ERRα activation could potentially lead to the depletion of muscle and hepatic glycogen. Researchers should consider these possibilities when designing experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting/Monitoring Suggestions |
| Unexpected Cardiac Hypertrophy | Pan-ERR agonism, specifically the activation of ERRγ, has been associated with cardiac hypertrophy in preclinical models. | - Monitor cardiac function and morphology in animal models during long-term studies.- Consider using isoform-selective ERRα agonists if available and suitable for the experimental goals.- Measure cardiac troponin levels as a biomarker for cardiac stress. |
| Hepatotoxicity (e.g., elevated ALT/AST levels) | High doses of pan-ERR agonists have been linked to hepatotoxicity in preclinical research. | - Perform regular liver function tests (e.g., ALT, AST) on study subjects.- Conduct histological analysis of liver tissue upon study completion.- Optimize dosing to find the minimal effective dose that avoids liver enzyme elevation. |
| Glycogen Depletion | Chronic activation of ERRα can lead to excessive fatty acid oxidation, which may result in the depletion of hepatic or muscle glycogen stores. | - Measure glycogen levels in liver and muscle tissues at various time points during the study.- Assess the impact of diet on glycogen stores in treated animals.- Correlate glycogen levels with metabolic and endurance readouts. |
Experimental Protocols
In Vivo Metabolic Study in Mouse Models
This protocol is a summary of methodologies described in preclinical studies of this compound.
-
Animal Model: Diet-induced obese (DIO) or ob/ob mice are commonly used.
-
Compound Administration: this compound is administered, often twice daily, via injection. Dosages in some studies have ranged from 25-50 mg/kg.
-
Duration: Studies have been conducted over a period of approximately one month.
-
Monitoring Parameters:
-
Body Weight and Composition: Monitor body weight regularly. Fat mass can be assessed to determine effects on adiposity.
-
Food Intake: Measure daily food consumption to ensure that weight changes are not due to appetite suppression.
-
Metabolic Assessment:
-
Glucose and Insulin Tolerance Tests: To evaluate improvements in glucose metabolism and insulin sensitivity.
-
Energy Expenditure: Can be measured to assess the effects on overall metabolism.
-
-
Blood Analysis: Collect blood samples to analyze lipid profiles (total cholesterol, HDL) and liver enzymes (ALT, AST).
-
-
Endpoint Analysis:
-
Tissue Collection: Collect skeletal muscle, liver, and other relevant tissues for further analysis.
-
Gene Expression Analysis: Analyze the expression of ERR target genes (e.g., Pdk4) to confirm target engagement.
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General workflow for in vivo preclinical studies.
References
Validation & Comparative
Validating ERRα-Dependent Effects of Slu-PP-332: A Comparative Guide Using Knockout Mice
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Slu-PP-332's performance in validating Estrogen-Related Receptor Alpha (ERRα) dependent effects, with a focus on the use of knockout (KO) mouse models. This document outlines supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
This compound has emerged as a potent synthetic pan-agonist for Estrogen-Related Receptors (ERRs), exhibiting the highest potency for ERRα.[1][2][3] This compound has garnered significant interest as an "exercise mimetic" due to its ability to induce an acute aerobic exercise genetic program, enhance mitochondrial function, and improve exercise capacity.[1][4] A critical aspect of validating the mechanism of action of this compound is to demonstrate that its physiological effects are indeed mediated by ERRα. The use of ERRα knockout (KO) mice is a definitive approach to ascertain this dependency.
Comparative Data: this compound Effects in Wild-Type vs. ERRα KO Mice
The following table summarizes the key quantitative data from studies utilizing wild-type (WT) and ERRα KO mice to validate the ERRα-dependent effects of this compound.
| Parameter | Wild-Type (WT) + this compound | ERRα KO + this compound | Key Finding | Reference |
| Exercise Endurance | Significantly enhanced | No improvement in performance | The positive effects of this compound on exercise endurance are dependent on the presence of ERRα. | |
| Induction of Ddit4 Gene Expression | Increased expression | Effect was lost | The induction of the acute aerobic exercise gene Ddit4 by this compound is mediated through ERRα. | |
| Induction of Slc25a25 Gene Expression | Increased expression | Effect was lost | Similar to Ddit4, the induction of Slc25a25 by this compound is ERRα-dependent. | |
| Mitochondrial Respiration in C2C12 Myocytes | Enhanced | Not Applicable (in vitro) | This compound enhances mitochondrial respiration in skeletal muscle cell lines. | |
| Fat Mass Reduction in Diet-Induced Obese Mice | Decreased fat mass | Data not available | This compound reduces fat mass and improves glucose metabolism in obese mouse models. |
Alternative Approaches for Studying ERRα-Dependent Effects
While ERRα KO mice provide the gold standard for validation, other pharmacological tools can be used for comparison and to probe the ERRα signaling pathway.
| Compound | Mechanism of Action | Application in ERRα Research | Limitations | Reference |
| GSK4716 | ERRβ/γ agonist | Used as a comparator to highlight the unique potent ERRα activity of this compound. | Lacks significant ERRα agonist activity. | |
| XCT790 | ERRα inverse agonist | Can be used to antagonize ERRα activity and study the effects of its inhibition. | Associated with mitochondrial uncoupling artifacts and off-target toxicity. |
Experimental Protocols
In Vivo Validation of this compound using ERRα KO Mice
Objective: To determine if the effects of this compound on exercise endurance are dependent on ERRα.
Animal Models:
-
Wild-type (WT) C57BL/6J mice.
-
Skeletal muscle-specific ERRα knockout (mERRα-/-) mice.
Drug Administration:
-
This compound is administered via intraperitoneal (i.p.) injection.
-
A typical dosage regimen is 50 mg/kg, administered twice daily (b.i.d.) for a period of 7 to 14 days.
-
A vehicle control group (e.g., saline or appropriate solvent) is run in parallel.
Treadmill Exhaustion Test:
-
Mice are acclimated to the treadmill for several days prior to the experiment.
-
On the day of the test, mice are subjected to a graded exercise protocol on a rodent treadmill.
-
The protocol typically involves a gradual increase in speed and/or incline until the mouse reaches a state of exhaustion.
-
Exhaustion is often defined by the inability of the mouse to remain on the treadmill belt despite repeated encouragement.
-
The total time and distance run are recorded as measures of exercise endurance.
-
Plasma glucose levels may be monitored post-exercise to confirm exhaustion.
Gene Expression Analysis:
-
Following the treatment period, tissues of interest (e.g., skeletal muscle) are harvested.
-
RNA is extracted and purified from the tissue samples.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of ERRα target genes, such as Ddit4 and Slc25a25.
-
Gene expression levels are normalized to a housekeeping gene, and the fold change relative to the vehicle-treated group is calculated.
Visualizing the Pathways and Processes
To better understand the molecular and experimental frameworks, the following diagrams are provided.
Caption: ERRα Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for In Vivo Validation.
Caption: Logical Framework for Validation.
References
A Comparative Analysis of Slu-PP-332 and Other Estrogen-Related Receptor Agonists in Metabolic Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the novel pan-ERR agonist Slu-PP-332 against other key estrogen-related receptor (ERR) modulators. This document synthesizes available experimental data on potency, selectivity, and in vivo effects, offering a clear perspective for advancing metabolic disease research.
Estrogen-related receptors (ERRs) are orphan nuclear receptors that play a pivotal role in regulating cellular energy homeostasis, particularly mitochondrial biogenesis and function. As key regulators of metabolic pathways, ERRs have emerged as promising therapeutic targets for metabolic disorders such as obesity, type 2 diabetes, and heart failure. This compound is a synthetic, non-selective ERR agonist that has demonstrated significant potential as an "exercise mimetic" by activating a transcriptional program similar to that induced by aerobic exercise. This guide compares this compound with other notable ERR agonists and inverse agonists, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.
Quantitative Comparison of ERR Modulators
The following table summarizes the in vitro potency and selectivity of this compound and other relevant ERR modulators.
| Compound | Target(s) | Potency (EC50/IC50) | Selectivity | Key Findings |
| This compound | Pan-ERR Agonist | ERRα: 98 nMERRβ: 230 nMERRγ: 430 nM[1][2][3] | Non-selective, with a slight preference for ERRα (2.3-fold over ERRβ and 4.4-fold over ERRγ).[1] | Functions as an exercise mimetic, increasing mitochondrial function and cellular respiration in skeletal muscle cells.[2] |
| GSK4716 | ERRβ/γ Agonist | ERRγ: 1.3 µM (another source reports 1200 nM)ERRα & ERRβ: >5000 nM | Selective for ERRβ and ERRγ over ERRα. | Induces the expression of genes involved in fatty acid oxidation and increases mitochondrial pathway gene expression in myotubes. |
| XCT790 | ERRα Inverse Agonist | ERRα: 0.37 µM | Selective for ERRα; inactive against ERRγ, ERα, and ERβ. | Induces cell death in cancer cells and has been noted to have off-target mitochondrial uncoupling effects. |
| Compound 29 | ERRα Inverse Agonist | ERRα: 60 nM | Selective for ERRα. | Acts by blocking the constitutive transcriptional activation of ERRα. |
| SLU-PP-915 | Pan-ERR Agonist | ERRα: 414 nMERRβ: 435 nMERRγ: 378 nM | Pan-agonist with roughly equivalent activity on all three ERR isoforms. | Upregulates the expression of ERR target genes in vitro and in vivo. |
In Vivo Efficacy of this compound
The pre-clinical efficacy of this compound has been evaluated in mouse models of obesity and metabolic syndrome, demonstrating its potential as a therapeutic agent.
| Parameter | Animal Model | Dosage | Key Results |
| Fat Mass | Diet-induced obese mice | 50 mg/kg/day for 4 weeks | 20% reduction in fat mass. |
| Glucose Metabolism | Diet-induced obese mice | 50 mg/kg/day for 4 weeks | 30% reduction in fasting glucose and a 50% improvement in insulin sensitivity. |
| Mitochondrial Biogenesis | Mice | Not specified | 2.5-fold increase in mitochondrial DNA content in skeletal muscle. |
| Energy Expenditure | Diet-induced obese and ob/ob mice | 50 mg/kg, twice daily for 28 or 12 days | Increased energy expenditure and fatty acid oxidation. |
| Exercise Endurance | Mice | 30 mg/kg, i.p. | Enhanced exercise endurance. |
Experimental Protocols
Luciferase Reporter Gene Assay for ERR Agonist Activity
This in vitro assay is a standard method for quantifying the ability of a compound to activate a specific nuclear receptor.
Objective: To determine the potency (EC50) of a test compound as an agonist for a specific ERR isoform (α, β, or γ).
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in appropriate media.
-
Cells are co-transfected with two plasmids:
-
An expression vector for the full-length ERR isoform (e.g., ERRα, ERRβ, or ERRγ).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with ERR response elements (ERREs).
-
-
-
Compound Treatment:
-
Transfected cells are plated in multi-well plates.
-
Cells are treated with a range of concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).
-
-
Incubation:
-
The plates are incubated for a set period (typically 18-24 hours) to allow for receptor activation, gene transcription, and luciferase protein expression.
-
-
Lysis and Luminescence Reading:
-
The cells are lysed to release the luciferase enzyme.
-
A luciferase substrate is added to the cell lysate.
-
The luminescence produced by the enzymatic reaction is measured using a luminometer.
-
-
Data Analysis:
-
The luminescence readings are normalized to a control (e.g., a co-transfected β-galactosidase reporter or total protein concentration) to account for variations in cell number and transfection efficiency.
-
The dose-response curve is plotted, and the EC50 value (the concentration at which the compound elicits a half-maximal response) is calculated using appropriate software (e.g., GraphPad Prism).
-
In Vivo Mouse Metabolic Studies
These studies are crucial for evaluating the physiological effects of an ERR agonist in a whole-organism context.
Objective: To assess the impact of an ERR agonist on metabolic parameters such as body weight, fat mass, glucose tolerance, and energy expenditure in a mouse model of metabolic disease.
Methodology:
-
Animal Model:
-
Diet-induced obese (DIO) mice or genetically obese mice (e.g., ob/ob) are commonly used.
-
Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water.
-
-
Compound Administration:
-
The test compound (e.g., this compound) is administered to the mice, typically via intraperitoneal (i.p.) injection or oral gavage, at a specified dose and frequency for a defined period (e.g., several weeks).
-
A control group receives a vehicle solution.
-
-
Metabolic Phenotyping:
-
Body Composition: Body weight and fat mass are measured periodically using techniques like dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).
-
Glucose Homeostasis: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess how the animals handle a glucose challenge and their sensitivity to insulin.
-
Energy Expenditure: Indirect calorimetry is used to measure oxygen consumption (VO2) and carbon dioxide production (VCO2), from which the respiratory exchange ratio (RER) and energy expenditure are calculated.
-
Exercise Capacity: Treadmill running tests are conducted to evaluate endurance and physical performance.
-
-
Tissue and Blood Analysis:
-
At the end of the study, blood samples are collected to measure levels of glucose, insulin, lipids, and liver enzymes.
-
Tissues such as skeletal muscle, liver, and adipose tissue are harvested for further analysis, including gene expression studies (e.g., qPCR for ERR target genes like Pdk4) and histological examination.
-
Visualizing the Science: Pathways and Workflows
To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: ERRα signaling pathway activated by this compound.
Caption: Experimental workflow for ERR agonist drug discovery.
Conclusion
This compound has emerged as a potent pan-ERR agonist with significant promise as an exercise mimetic for the treatment of metabolic diseases. Its ability to activate all three ERR isoforms, with a preference for ERRα, leads to a robust metabolic response in preclinical models, including reduced fat mass, improved glucose homeostasis, and enhanced mitochondrial function. In comparison, other compounds like GSK4716 offer greater selectivity for ERRβ/γ, which may be advantageous for targeting specific pathways, while inverse agonists like XCT790 and Compound 29 provide valuable tools for probing the functional roles of ERRα.
The development of isoform-selective agonists and a deeper understanding of the distinct roles of each ERR subtype in different tissues will be critical for advancing the therapeutic application of ERR modulators. The data and methodologies presented in this guide offer a foundational resource for researchers in this exciting and rapidly evolving field. Further investigation into the long-term safety and efficacy of compounds like this compound in more complex disease models and eventually in human clinical trials will be essential to realize their full therapeutic potential.
References
Confirming Slu-PP-332 Target Engagement In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Slu-PP-332 is a synthetic small molecule recognized as a potent agonist of the Estrogen-Related Receptors (ERRs), with a particular affinity for ERRα.[1][2] As an "exercise mimetic," it activates critical metabolic pathways, including mitochondrial biogenesis and fatty acid oxidation, by binding to ERRα and modulating gene transcription.[2][3][4] For researchers investigating the therapeutic potential of this compound and other ERR modulators, confirming direct target engagement and quantifying downstream functional outcomes in vitro is a critical first step.
This guide provides a comparative overview of key in vitro methodologies to confirm that this compound directly binds to and activates its intended target, ERRα. We will compare various experimental approaches, present detailed protocols, and provide quantitative data where available to help researchers design and execute robust in vitro studies.
Comparison of In Vitro Target Engagement Assays
Confirming the interaction between this compound and ERRα can be approached through a combination of direct binding assays, cell-based functional assays that measure transcriptional activation, and analysis of downstream target gene expression. Each method offers unique advantages and provides complementary information.
| Assay Type | Specific Method | Principle | Key Outputs | Pros | Cons |
| Direct Binding Assays | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures proximity between a terbium-labeled antibody to the ERRα Ligand Binding Domain (LBD) and a fluorescently-labeled coactivator peptide upon agonist-induced conformational change. | EC50 for coactivator recruitment, confirmation of agonist/antagonist activity. | Homogeneous "mix-and-read" format, high-throughput, sensitive. | Indirectly measures binding through coactivator recruitment; requires specific reagents. |
| Surface Plasmon Resonance (SPR) | A label-free technique that detects changes in refractive index on a sensor chip as the analyte (this compound) flows over the immobilized ligand (ERRα), allowing for real-time binding analysis. | Association rate (ka), dissociation rate (kd), and affinity constant (KD). | Label-free, provides kinetic data, can detect weak interactions. | Requires specialized equipment, protein immobilization can affect conformation. | |
| Limited Proteolysis Assay | Ligand binding stabilizes the protein structure, protecting it from digestion by proteases. The resulting protein fragments are analyzed by SDS-PAGE. | Dose-dependent protection of ERRα fragments, qualitative confirmation of direct binding. | Relatively simple and low-cost biochemical assay. | Not quantitative, may not work for all protein-ligand interactions. | |
| Cell-Based Functional Assays | Luciferase Reporter Assay | Cells (e.g., HEK293) are co-transfected with an ERRα expression vector and a reporter plasmid containing an ERRα response element (ERRE) upstream of a luciferase gene. Agonist binding to ERRα drives luciferase expression. | EC50 for transcriptional activation, efficacy (maximal response). | Measures a biologically relevant outcome (transcription), can be performed in high-throughput. | Indirect measure of binding, results can be influenced by cellular factors. |
| Downstream Target Analysis | Quantitative PCR (qPCR) | Measures the change in mRNA levels of known ERRα target genes in cells (e.g., C2C12 myotubes) following treatment with this compound. | Fold-change in gene expression (e.g., PDK4, PGC-1α, CPT1B). | Measures a direct physiological consequence of ERRα activation, highly quantitative. | Downstream of the initial binding event, can be affected by other signaling pathways. |
Comparison of this compound with Alternative ERR Modulators
To validate the specificity and potency of this compound, it is essential to compare its activity against other known ERR modulators.
| Compound | Target(s) | Mechanism of Action | Reported In Vitro Potency (EC50/IC50) | Use in this compound Studies |
| This compound | Pan-ERR agonist (preferential for ERRα) | Binds to and activates ERRα, β, and γ, inducing a transcriptional program similar to aerobic exercise. | ERRα: 98 nM, ERRβ: 230 nM, ERRγ: 430 nM (in full-length ERR cell-based co-transfection assay). | Primary compound of interest. |
| GSK4716 | ERRβ/γ selective agonist | The structural scaffold from which this compound was developed. | ERRγ: ~1200 nM; ERRα/β: >5000 nM. | A useful negative control for ERRα-specific effects and to demonstrate the enhanced ERRα potency of this compound. |
| XCT790 | ERRα inverse agonist | Suppresses the constitutive activity of ERRα. | IC50 values are typically in the nanomolar range. | Can be used to demonstrate that the effects of this compound are specifically mediated through ERRα activation by competing with its action. |
| SLU-PP-915 | Pan-ERR agonist | A structurally distinct pan-ERR agonist with a more balanced activity profile across ERR isoforms compared to this compound. | Balanced activity on ERRα and ERRγ. | A comparator to understand the effects of pan-ERR activation versus the ERRα-preferential activity of this compound. |
Experimental Protocols and Methodologies
LanthaScreen™ TR-FRET Coactivator Recruitment Assay
This assay quantifies the ability of this compound to facilitate the interaction between the ERRα ligand-binding domain (LBD) and a coactivator peptide.
Materials:
-
GST-tagged ERRα-LBD
-
Terbium (Tb)-labeled anti-GST antibody
-
Fluorescein-labeled coactivator peptide (e.g., from PGC-1α)
-
This compound and control compounds
-
Assay buffer
-
384-well microplates
-
TR-FRET compatible plate reader
Protocol:
-
Prepare a serial dilution of this compound and control compounds in assay buffer.
-
In a 384-well plate, add the compound dilutions.
-
Add the GST-ERRα-LBD to each well and incubate to allow for compound binding.
-
Add a pre-mixed solution of Tb-anti-GST antibody and fluorescein-coactivator peptide.
-
Incubate the plate at room temperature, protected from light, for 1-4 hours.
-
Measure the TR-FRET signal by reading the emission at 495 nm (terbium) and 520 nm (fluorescein) after excitation at 340 nm.
-
Calculate the 520/495 nm emission ratio. Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
References
- 1. This compound|ERR Agonist|Exercise Mimetic [benchchem.com]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. ujpronline.com [ujpronline.com]
- 4. This compound AND RELATED ERRα AGONISTS: A FOCUSED MINIREVIEW OF METABOLIC REGULATION, AND THERAPEUTIC POTENTIAL | Universal Journal of Pharmaceutical Research [ujpronline.com]
A Comparative Analysis of Slu-PP-332 and Metformin on Glucose Metabolism
For Immediate Release
SAINT LOUIS, MO – In the landscape of metabolic research, the quest for novel therapeutic agents to manage glucose metabolism disorders remains a paramount objective. This guide provides a detailed comparative analysis of Slu-PP-332, a novel synthetic estrogen-related receptor (ERR) agonist, and metformin, a long-established first-line therapy for type 2 diabetes. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical efficacy, and the experimental protocols used to evaluate their effects on glucose metabolism.
Executive Summary
Metformin, a biguanide, has been a cornerstone in the management of type 2 diabetes for decades. Its primary mechanisms of action include reducing hepatic glucose production, increasing insulin sensitivity in peripheral tissues, and modulating gut glucose absorption and utilization.[1][2][3] In contrast, this compound is an experimental compound that functions as an "exercise mimetic".[4][5] It is a pan-agonist of the estrogen-related receptors (ERRα, ERRβ, and ERRγ), with the highest potency for ERRα. By activating these receptors, this compound stimulates a genetic program similar to that induced by aerobic exercise, leading to increased energy expenditure, enhanced fatty acid oxidation, and improved mitochondrial function.
While both compounds ultimately impact glucose metabolism, they do so through distinct molecular pathways. Metformin's effects are largely mediated through the activation of AMP-activated protein kinase (AMPK), while this compound's actions are primarily driven by the activation of ERRα and the subsequent coactivation of PGC-1α. Preclinical studies in murine models have demonstrated the potential of this compound in improving glucose homeostasis, although direct comparative studies with metformin are not yet available. This guide synthesizes existing data to provide a comparative overview.
Comparative Data on Glucose Metabolism
The following tables summarize the available quantitative data on the effects of this compound and metformin on key parameters of glucose metabolism from preclinical studies. It is important to note that this data is collated from separate studies and does not represent head-to-head comparisons.
Table 1: Effects on Fasting Glucose and Insulin Sensitivity
| Parameter | This compound | Metformin |
| Fasting Glucose | In diet-induced obese mice, a 4-week treatment with this compound (50 mg/kg/day) resulted in a 30% reduction in fasting glucose. However, another study reported no significant effect on fasted blood glucose levels in vivo. | In a 29-week clinical trial in humans with type II diabetes, metformin decreased fasting plasma glucose levels by an average of 59 mg/dL from baseline. |
| Insulin Sensitivity | A 4-week treatment with this compound (50 mg/kg/day) in diet-induced obese mice led to a 50% improvement in insulin sensitivity. | Metformin improves insulin sensitivity by increasing peripheral glucose uptake and utilization. |
| Glucose Tolerance | This compound treatment improved glucose tolerance in mouse models of obesity. | Metformin administration improves glucose tolerance in both standard and high-fat diet-fed mice. |
Table 2: Mechanistic Comparison
| Feature | This compound | Metformin |
| Primary Target | Estrogen-Related Receptor α (ERRα) | AMP-activated protein kinase (AMPK) |
| Mechanism of Action | Acts as an "exercise mimetic" by activating ERRα, leading to increased mitochondrial biogenesis, fatty acid oxidation, and energy expenditure. | Decreases hepatic glucose production, reduces intestinal glucose absorption, and increases insulin sensitivity in peripheral tissues. |
| Effect on Fat Mass | Reduced fat mass by 20% in diet-induced obese mice after 4 weeks of treatment. | Generally considered weight-neutral or associated with modest weight loss. |
Signaling Pathways
The distinct mechanisms of action of this compound and metformin are illustrated in the following signaling pathway diagrams.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a standard method to assess glucose tolerance in preclinical models.
Methodology:
-
Animal Model: C57BL/6J mice or diet-induced obese mouse models are commonly used.
-
Fasting: Animals are fasted overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood glucose measurement is taken from the tail vein at T=-30 minutes.
-
Drug Administration: this compound (e.g., 50 mg/kg) or metformin (e.g., 250-400 mg/kg) or vehicle is administered via oral gavage at T=-15 or T=-30 minutes.
-
Glucose Challenge: A bolus of D-glucose (typically 1.5 g/kg to 3 g/kg body weight) is administered via oral gavage at T=0 minutes.
-
Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at multiple time points post-glucose administration (e.g., 15, 30, 60, 90, 120, and 180 minutes).
-
Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.
Conclusion
This compound and metformin represent two distinct approaches to the pharmacological management of glucose metabolism. Metformin, with its extensive clinical history, primarily targets hepatic glucose production and insulin sensitivity through AMPK activation. This compound, a promising preclinical candidate, operates as an exercise mimetic by activating the ERRα/PGC-1α axis, thereby enhancing mitochondrial function and energy expenditure.
While the preclinical data for this compound is encouraging, demonstrating improvements in glucose tolerance and insulin sensitivity in obese mouse models, the conflicting reports on its effect on fasting blood glucose highlight the need for further investigation. Direct, head-to-head comparative studies with metformin are essential to fully elucidate the relative efficacy and potential therapeutic advantages of this compound. Future research should focus on these comparative analyses and the long-term safety profile of ERR agonists. The development of this compound and similar compounds may offer novel therapeutic strategies for metabolic diseases, potentially as standalone treatments or in combination with established drugs like metformin.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. This compound AND RELATED ERRα AGONISTS: A FOCUSED MINIREVIEW OF METABOLIC REGULATION, AND THERAPEUTIC POTENTIAL | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 4. Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jrenendo.com [jrenendo.com]
Validating the specificity of Slu-PP-332 for ERRα over ERRβ/γ
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Slu-PP-332's specificity for the Estrogen-Related Receptor alpha (ERRα) over its beta (ERRβ) and gamma (ERRγ) isoforms. The data presented is compiled from peer-reviewed studies to assist in evaluating this compound as a tool for targeted ERRα research and therapeutic development.
This compound is a synthetic agonist that targets all three ERR isoforms but demonstrates a notable preference for ERRα.[1][2] This preferential activity makes it a valuable chemical probe for elucidating the specific roles of ERRα in various physiological and pathological processes, including metabolic regulation and exercise endurance.[1][2]
Potency and Selectivity Profile of this compound
This compound was identified as a pan-ERR agonist with the highest potency for ERRα.[1] The compound's efficacy is most pronounced in its ability to activate ERRα-dependent transcriptional programs. The following table summarizes the half-maximal effective concentrations (EC50) of this compound for each ERR isoform, providing a clear quantitative measure of its specificity.
| Compound | ERRα EC50 (nM) | ERRβ EC50 (nM) | ERRγ EC50 (nM) | Selectivity (Fold) | Reference |
| This compound | 98 | 230 | 430 | 2.3-fold vs ERRβ4.4-fold vs ERRγ |
Comparison with Other ERR Modulators
To fully appreciate the specificity of this compound, it is useful to compare its activity with other known ERR modulators. The following table includes data for GSK4716, a known ERRβ/γ agonist, and XCT790, an ERRα inverse agonist.
| Compound | Target(s) | Activity | ERRα EC50/IC50 (nM) | ERRβ EC50/IC50 (nM) | ERRγ EC50/IC50 (nM) | Reference |
| This compound | ERRα, ERRβ, ERRγ | Agonist | 98 | 230 | 430 | |
| GSK4716 | ERRβ, ERRγ | Agonist | > 5000 | > 5000 | 1200 | |
| XCT790 | ERRα | Inverse Agonist | Not Applicable | Not Applicable | Not Applicable |
Experimental Methodologies
The determination of this compound's specificity relies on robust in vitro assays. The primary methods cited in the literature are cell-based cotransfection reporter assays.
Full-Length ERR Cotransfection Assay
This assay is crucial for evaluating the activity of a compound on the full-length nuclear receptor in a cellular context, providing a more physiologically relevant assessment.
-
Objective: To measure the dose-dependent activation of full-length ERRα, ERRβ, and ERRγ by this compound.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their high transfectability and low endogenous nuclear receptor expression.
-
Methodology:
-
HEK293 cells are co-transfected with two plasmids:
-
An expression vector encoding the full-length human ERRα, ERRβ, or ERRγ protein.
-
A reporter plasmid containing a luciferase gene under the control of an ERR-responsive element (ERRE).
-
-
Transfected cells are treated with varying concentrations of this compound or a vehicle control.
-
After an incubation period (typically 24 hours), the cells are lysed, and luciferase activity is measured.
-
The resulting data is used to generate dose-response curves and calculate EC50 values.
-
Gal4-ERR Ligand-Binding Domain (LBD) Chimeric Cotransfection Assay
This assay specifically assesses the ability of a compound to bind to and activate the ligand-binding domain of the receptor.
-
Objective: To determine if this compound directly interacts with and activates the LBD of each ERR isoform.
-
Methodology:
-
HEK293 cells are co-transfected with:
-
An expression vector for a chimeric protein consisting of the Gal4 DNA-binding domain (DBD) fused to the LBD of ERRα, ERRβ, or ERRγ.
-
A reporter plasmid with a luciferase gene driven by a Gal4 upstream activation sequence (UAS).
-
-
Cells are treated with this compound, and luciferase activity is measured as described above.
-
Mechanism of Preferential Activation
The enhanced potency of this compound towards ERRα is attributed to specific interactions within the receptor's ligand-binding domain. Molecular modeling suggests that the naphthalene substituent of this compound engages in a π-π stacking interaction with a phenylalanine residue (Phe328) present in ERRα. This residue is an alanine in ERRβ and ERRγ, which cannot form such an interaction, thus providing a structural basis for the observed selectivity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of ERRα activation by this compound and the general workflow of the cotransfection assays used to validate its specificity.
References
- 1. Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Slu-PP-332's Transcriptomic Signature: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Slu-PP-332, a novel exercise mimetic, with other relevant estrogen-related receptor (ERR) modulators. The focus is on cross-validating the effects of this compound with transcriptomic data to provide a comprehensive understanding of its mechanism of action and performance.
Introduction to this compound: An Exercise Mimetic
This compound is a synthetic, orally available small molecule that functions as a pan-agonist of the estrogen-related receptors (ERRs), with the highest potency for ERRα.[1] It is classified as an "exercise mimetic" due to its ability to activate metabolic pathways akin to those induced by physical exercise. The primary mechanism of this compound involves binding to and activating ERRα, a key regulator of energy metabolism and mitochondrial biogenesis.[1] This activation leads to the co-stimulation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which in turn modulates the expression of genes involved in fatty acid oxidation, glucose metabolism, and mitochondrial function.
Comparative Analysis of ERR Modulators
To objectively evaluate the performance of this compound, this guide compares it with two other well-characterized ERR modulators: GSK4716, an ERRβ/γ agonist, and XCT790, an ERRα inverse agonist.
| Feature | This compound | GSK4716 | XCT790 |
| Target(s) | Pan-ERR agonist (highest affinity for ERRα) | ERRβ/γ agonist | ERRα inverse agonist |
| EC50/IC50 | ERRα: 98 nM, ERRβ: 230 nM, ERRγ: 430 nM[2] | ERRγ: 1.3 µM[3] | ERRα: 0.37 µM[4] |
| Primary Function | Mimics exercise, enhances mitochondrial function and cellular respiration. | Increases expression of genes involved in mitochondrial pathways. | Inhibits ERRα activity, has been shown to induce cell death in certain cancer cells. |
| Reported Effects | Increases oxidative muscle fibers, enhances exercise endurance, reduces fat mass, improves glucose tolerance. | Induces expression of PGC-1α, PGC-1β, and genes for fatty acid oxidation. | Potent mitochondrial uncoupler (independent of ERRα inhibition), activates AMPK. |
Cross-Validation with Transcriptomic Analysis
While a specific public transcriptomic dataset for this compound is not yet available, its effects can be cross-validated by comparing its known gene targets with transcriptomic data from studies on exercise and ERRα activation. This compound has been shown to induce an "ERRα-dependent exercise gene signature."
Key Target Genes of this compound and their Correlation with Exercise-Induced Transcriptomes:
| Target Gene | Function | Effect of this compound | Concordance with Exercise Transcriptome |
| Pdk4 (Pyruvate Dehydrogenase Kinase 4) | Inhibits the conversion of pyruvate to acetyl-CoA, promoting fatty acid oxidation. | Upregulation | Upregulated with exercise to spare glucose. |
| Ddit4 (DNA Damage Inducible Transcript 4) | Negative regulator of mTOR signaling, involved in cellular stress response. | Upregulation | Induced by acute aerobic exercise. |
| UCPs (Uncoupling Proteins) | Mediate adaptive thermogenesis. | Upregulation | Upregulated with exercise to increase energy expenditure. |
| GLUT4 (Glucose Transporter Type 4) | Facilitates glucose uptake into muscle and fat cells. | Upregulation | Upregulated by exercise to enhance glucose uptake. |
This table demonstrates that the known molecular effects of this compound on key metabolic genes align with the transcriptomic changes observed after physical exercise, supporting its classification as an exercise mimetic.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experimental procedures are provided below.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
This protocol is used to measure the relative abundance of specific mRNA transcripts.
-
RNA Isolation: Isolate total RNA from cells or tissues using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system. Use primers specific for the target genes and a reference gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blot for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Seahorse XF Cell Mito Stress Test for Mitochondrial Respiration
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function.
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere.
-
Assay Preparation: Hydrate the sensor cartridge and replace the cell culture medium with Seahorse XF assay medium.
-
Mito Stress Test: Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP production, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Use the Seahorse XF software to calculate the key parameters of mitochondrial function.
Chromatin Immunoprecipitation (ChIP-seq) for Transcription Factor Binding
This protocol identifies the genomic regions where a specific protein, such as ERRα, binds.
-
Cross-linking: Cross-link proteins to DNA in living cells using formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein (e.g., ERRα).
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Sequencing and Analysis: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing. Analyze the data to identify enriched binding sites.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.
Caption: this compound signaling pathway.
Caption: Transcriptomic cross-validation workflow.
References
- 1. revolutionhealth.org [revolutionhealth.org]
- 2. Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Slu-PP-332
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of research chemicals like Slu-PP-332 is paramount. This guide provides detailed procedural information to maintain a safe laboratory environment and comply with waste management regulations.
This compound is an agonist of estrogen-related receptors (ERRα, ERRβ, and ERRγ) and is supplied as a solid.[1] While some safety data sheets (SDS) state that it is not classified as a hazardous substance or mixture, it is crucial to handle it as potentially hazardous until more comprehensive toxicological data is available.[2][3]
Immediate Safety and Handling Precautions
Adherence to standard laboratory safety protocols is the first line of defense against accidental exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[3]
-
Ventilation: Use this compound in a well-ventilated area, preferably within a laboratory fume hood.[3]
-
Avoid Contact: Prevent contact with skin and eyes, and avoid inhalation of dust or aerosols.
-
Hygiene: Wash hands thoroughly after handling.
Accidental Release Measures
In the event of a spill, follow these steps to mitigate exposure and contamination:
-
Evacuate: Ensure non-essential personnel leave the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading or entering drains.
-
Absorb: For liquid spills (e.g., solutions in DMSO or ethanol), use an inert, non-combustible absorbent material like diatomite or universal binders. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collection: Collect the absorbed material and spilled solid into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol.
Step-by-Step Disposal Procedures for this compound
Proper disposal is a critical step in the lifecycle of a laboratory chemical. The following procedure outlines the recommended steps for the disposal of this compound and its contaminated waste.
Step 1: Waste Identification and Segregation
-
Identify: Classify all materials contaminated with this compound as chemical waste. This includes unused solid compound, solutions, contaminated PPE (gloves, etc.), and spill cleanup materials.
-
Segregate: Do not mix this compound waste with other incompatible waste streams. It is best practice to segregate non-hazardous from hazardous waste to reduce disposal costs and environmental impact.
Step 2: Waste Container Selection and Labeling
-
Container: Use a sturdy, leak-proof container that is chemically compatible with this compound and any solvents used. Keep the container securely closed except when adding waste.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" or "Chemical Waste" label, as per your institution's guidelines. The label should clearly state the contents, including "this compound waste," and any solvents present.
Step 3: Consultation with Environmental Health and Safety (EHS)
-
Primary Point of Contact: Your institution's Environmental Health and Safety (EHS) office is the definitive resource for chemical waste disposal procedures.
-
Guidance: Contact your EHS office to understand the specific requirements for disposing of non-classified research chemicals. They will provide guidance on proper labeling, storage, and will schedule a waste pickup.
Step 4: Storage Pending Disposal
-
Location: Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.
-
Secondary Containment: It is good practice to store liquid waste containers in secondary containment to prevent spills.
Step 5: Disposal of Empty Containers
-
Rinsing: Empty containers of this compound should be triple-rinsed with a suitable solvent.
-
Rinsate Collection: The first rinseate must be collected and disposed of as chemical waste. Subsequent rinses may also need to be collected, depending on institutional policies.
-
Container Disposal: Once thoroughly rinsed and air-dried, deface or remove the original label from the container. The clean container can then typically be disposed of in the regular trash or recycling.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄N₂O₂ | |
| Molecular Weight | 290.32 g/mol | |
| Purity | ≥98% | |
| Solubility in DMSO | 1-10 mg/mL (sparingly soluble) | |
| Solubility in Ethanol | 0.1-1 mg/mL (slightly soluble) | |
| Storage Temperature | -20°C |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general protocol for handling a research chemical of this nature involves dissolution in a suitable solvent for in vitro or in vivo studies.
Stock Solution Preparation:
-
This compound is supplied as a solid.
-
To prepare a stock solution, dissolve the solid this compound in a solvent of choice, such as DMSO or ethanol.
-
It is recommended to purge the solvent with an inert gas before dissolving the compound to enhance stability.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Slu-PP-332
This document provides immediate safety, handling, and disposal protocols for Slu-PP-332, a potent and selective pan estrogen-related receptor (ERR) agonist.[1][2] Intended for research professionals, this guide outlines the necessary personal protective equipment (PPE), procedural steps for safe use, and emergency measures to ensure a secure laboratory environment. This compound is designated for laboratory research use only and is not intended for human or veterinary use.[3][4]
Personal Protective Equipment (PPE) and Engineering Controls
While this compound is generally not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential. Full personal protective equipment should be utilized to minimize exposure during handling.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or dust. |
| Hand Protection | Appropriate chemical-resistant gloves | Prevents skin contact during handling. |
| Body Protection | Impervious clothing, such as a lab coat | Protects against skin exposure and contamination of personal clothing. |
| Respiratory Protection | A suitable respirator may be required | Use based on a risk assessment, especially if there is a potential for aerosol or dust formation. |
Engineering Controls for Safe Handling
-
Ventilation: Work should be conducted in a well-ventilated area.
-
Fume Hood: For procedures that may generate dust or aerosols, use a laboratory fume hood.
-
Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible.
Operational and Disposal Plans
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
| Aspect | Protocol |
| Handling | Avoid contact with skin and eyes, and prevent the inhalation of dust or aerosols. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container at -20°C, protected from light. |
| Reconstitution | This compound is soluble in DMSO (up to 100 mM) and sparingly soluble in ethanol. For reconstitution, dimethyl sulfoxide (DMSO) is the recommended solvent. |
Spill and Disposal Management
-
Accidental Release: In the event of a spill, use personal protective equipment. Absorb the spill with an inert, non-combustible material (e.g., diatomite, universal binders) and collect it in a suitable container for disposal. Prevent the material from entering drains or water courses.
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.
Emergency First Aid Procedures
In case of accidental exposure, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, ensuring to separate the eyelids. Remove contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. A physician should be consulted. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting. Call a physician. |
Mechanism of Action and Experimental Workflow
This compound acts as a pan-agonist of the estrogen-related receptors (ERRα, ERRβ, and ERRγ), with the highest potency for ERRα. Its activation of these receptors, particularly ERRα, triggers a cascade of downstream effects that mimic aerobic exercise, such as increasing mitochondrial respiration and fatty acid oxidation.
Caption: Signaling pathway of this compound as an ERRα agonist.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
